molecular formula C20H20N2O5 B612148 MPT0B214 CAS No. 1215208-65-3

MPT0B214

Cat. No.: B612148
CAS No.: 1215208-65-3
M. Wt: 368.38
InChI Key: HBQYPNDXFXSVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPT0B214 is a novel and potent microtubule inhibitor with potential anticancer activity. This compound inhibited tubulin polymerization through strongly binding to the tubulin's colchicine-binding site and had cytotoxic activity in a variety of human tumor cell lines. After treatment with this compound, KB cells were arrested in the G2-M phase before cell death occurred, which were associated with upregulation of cyclin B1, dephosphorylation of Cdc2, phosphorylation of Cdc25C and elevated expression of the mitotic marker MPM-2. Furthermore, the compound induced apoptotic cell death through mitochondria/caspase 9-dependent pathway. Notably, several KB-derived multidrug-resistant cancer cell lines were also sensitive to this compound treatment. ( PLoS One. 2013; 8(3):e58953).

Properties

CAS No.

1215208-65-3

Molecular Formula

C20H20N2O5

Molecular Weight

368.38

IUPAC Name

(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3

InChI Key

HBQYPNDXFXSVNP-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MPT0B214;  MPT 0B214;  MPT-0B214

Origin of Product

United States

Foundational & Exploratory

MPT0B214 Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic small molecule that has demonstrated potent antitumor activity in preclinical studies. This document provides a comprehensive technical overview of the core mechanism of action of this compound in cancer cells. It details the compound's effects on microtubule dynamics, cell cycle progression, and the induction of apoptosis. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanism: Microtubule Destabilization

This compound functions as a potent microtubule inhibitor.[1] Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.

1.1. Binding to the Colchicine Site

This compound exerts its inhibitory effect on microtubules by binding to the colchicine-binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network within the cell.[1]

1.2. Quantitative Analysis of Microtubule Inhibition

In vitro studies have quantified the inhibitory effect of this compound on tubulin polymerization.

Parameter Value Cell Line
IC50 for Tubulin Polymerization Inhibition0.61 ± 0.08 µMIn vitro (purified tubulin)

Table 1: In vitro efficacy of this compound in inhibiting tubulin polymerization.[1]

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by this compound triggers a cascade of events within cancer cells, primarily affecting cell division and survival.

2.1. Cell Cycle Arrest at G2/M Phase

Disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis. This leads to the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle in the G2/M phase.[1] Flow cytometry analysis has confirmed a significant accumulation of cells in the G2/M phase following treatment with this compound.[1]

2.2. Modulation of Key Mitotic Proteins

The G2/M arrest induced by this compound is associated with the modulation of several key regulatory proteins:

  • Upregulation of Cyclin B1: A critical protein for entry into mitosis.[1]

  • Dephosphorylation of Cdc2 (CDK1): Activation of this kinase is essential for mitotic progression.[1]

  • Phosphorylation of Cdc25C: This phosphatase activates Cdc2.[1]

  • Elevated Expression of MPM-2: A marker for mitotic cells.[1]

G2_M_Arrest_Pathway cluster_proteins Modulation of Mitotic Proteins This compound This compound Microtubule_Depolymerization Microtubule Depolymerization This compound->Microtubule_Depolymerization G2_M_Arrest G2/M Phase Arrest Microtubule_Depolymerization->G2_M_Arrest CyclinB1 ↑ Cyclin B1 G2_M_Arrest->CyclinB1 leads to Cdc2 ↓ p-Cdc2 (Active) G2_M_Arrest->Cdc2 leads to Cdc25C ↑ p-Cdc25C G2_M_Arrest->Cdc25C leads to MPM2 ↑ MPM-2 G2_M_Arrest->MPM2 leads to

This compound-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis via the Intrinsic Pathway

Prolonged cell cycle arrest at the G2/M phase ultimately triggers programmed cell death, or apoptosis. This compound induces apoptosis through the mitochondria-dependent intrinsic pathway.[1]

3.1. Mitochondrial Membrane Depolarization and Bcl-2 Phosphorylation

This compound treatment leads to a change in the mitochondrial membrane potential.[1] This is accompanied by the phosphorylation of the anti-apoptotic protein Bcl-2.[1] Phosphorylation of Bcl-2 can inactivate its protective function, thereby promoting apoptosis.

3.2. Cytochrome c Release and Caspase Activation

The disruption of the mitochondrial outer membrane results in the release of cytochrome c into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase in the intrinsic pathway.[1] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1]

Apoptosis_Pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound MMP_Loss ΔΨm Loss This compound->MMP_Loss Bcl2_Phos Bcl-2 Phosphorylation This compound->Bcl2_Phos CytC_Release Cytochrome c Release MMP_Loss->CytC_Release Bcl2_Phos->CytC_Release Caspase9 Caspase-9 Activation CytC_Release->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.

Efficacy in Multidrug-Resistant Cancer Cells

Notably, this compound has demonstrated efficacy in multidrug-resistant (MDR) cancer cell lines, such as KB-VIN10, which overexpress P-glycoprotein (P-gp/MDR1).[1] This suggests that this compound may not be a substrate for common efflux pumps, a frequent mechanism of drug resistance.

Cell Line Description This compound Sensitivity
KBHuman oral cancerSensitive
KB-VIN10Vincristine-resistant (MDR-positive)Sensitive

Table 2: Efficacy of this compound in sensitive and multidrug-resistant cancer cell lines.[1]

Experimental Protocols

5.1. In Vitro Tubulin Polymerization Assay

  • Objective: To determine the effect of this compound on the in vitro assembly of purified tubulin.

  • Methodology:

    • Purified, microtubule-associated protein-rich tubulin is incubated in a polymerization buffer.

    • Various concentrations of this compound are added to the tubulin solution.

    • The mixture is incubated at 37°C to allow for polymerization.

    • The extent of tubulin polymerization is measured by monitoring the change in absorbance at 340 nm over time using a spectrophotometer.

    • The IC50 value is calculated from the concentration-response curve.[1]

5.2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To assess the effect of this compound on cell cycle distribution.

  • Methodology:

    • Cancer cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

    • Cells are harvested, washed, and fixed in cold 70% ethanol.

    • Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined based on the PI fluorescence intensity.[1]

5.3. Apoptosis Assessment by Annexin V-FITC/PI Staining

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Cells are treated with this compound for a defined period.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • After incubation in the dark, the stained cells are analyzed by flow cytometry.

    • The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.[1]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Assays Tubulin_Assay Tubulin Polymerization Assay (IC50 Determination) Cell_Culture Cancer Cell Culture (e.g., KB, KB-VIN10) MPT0B214_Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->MPT0B214_Treatment Cell_Cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) MPT0B214_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) MPT0B214_Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) MPT0B214_Treatment->Protein_Analysis

General experimental workflow for characterizing this compound.

Conclusion

This compound is a promising novel anticancer agent with a well-defined mechanism of action. By targeting microtubule polymerization, it induces G2/M cell cycle arrest and triggers apoptosis through the intrinsic mitochondrial pathway. Its ability to overcome multidrug resistance enhances its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this compound in the treatment of various malignancies.

References

MPT0B214: A Novel Microtubule-Targeting Agent with Potent Antitumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic aroylquinolone derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with microtubule dynamics. It details the molecular binding characteristics, the consequential effects on the cell cycle, and the induction of apoptosis. This document synthesizes quantitative data from preclinical studies into structured tables, provides detailed protocols for key experimental assays, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division. Consequently, microtubules have emerged as a key target for the development of anticancer therapeutics.[1] Agents that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.[2] this compound has been identified as a potent inhibitor of tubulin polymerization, exhibiting strong cytotoxic activity across a variety of human tumor cell lines, including multidrug-resistant (MDR) variants.[3]

Mechanism of Action: Inhibition of Microtubule Dynamics

This compound exerts its primary antitumor effect by directly interfering with microtubule polymerization. This action is initiated by its binding to a specific site on the β-tubulin subunit.

Binding to the Colchicine-Binding Site

This compound has been shown to bind to the colchicine-binding site on β-tubulin.[3] This binding is non-competitive with paclitaxel or vinblastine, which bind to different sites on the tubulin polymer. The interaction of this compound with the colchicine site sterically hinders the conformational changes required for the incorporation of tubulin dimers into growing microtubule polymers.[4] This leads to a dose-dependent inhibition of microtubule assembly.[3]

dot

This compound This compound ColchicineSite Colchicine-Binding Site (on β-Tubulin) This compound->ColchicineSite Binds to Tubulin α/β-Tubulin Heterodimer Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization (Promoted)

Caption: this compound binding to the colchicine site on β-tubulin.

Quantitative Analysis of Tubulin Polymerization Inhibition

In vitro studies have quantified the inhibitory effect of this compound on tubulin polymerization. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

CompoundIC50 for Tubulin Polymerization Inhibition (µM)Reference
This compound0.61 ± 0.08[3]
Colchicine~1-5 (literature values)[3]

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by this compound triggers a cascade of cellular events, beginning with the disruption of the microtubule network and culminating in cell cycle arrest and apoptosis.

Disruption of the Cellular Microtubule Network

Immunofluorescence microscopy reveals a dramatic alteration of the microtubule cytoskeleton in cells treated with this compound. The well-organized filamentous network of microtubules is disrupted, leading to a diffuse cytoplasmic staining pattern, similar to the effects observed with colchicine.[5] At a concentration of 500 nM, this compound causes an almost complete loss of microtubular structures.[3]

G2/M Phase Cell Cycle Arrest

The disruption of the mitotic spindle, a structure composed of microtubules, activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M phase.[5] Flow cytometry analysis of DNA content demonstrates a significant accumulation of cells in the G2/M phase following treatment with this compound.[3]

dot

This compound This compound Microtubule_Disruption Microtubule Polymerization Inhibition This compound->Microtubule_Disruption Mitotic_Spindle_Defects Defective Mitotic Spindle Formation Microtubule_Disruption->Mitotic_Spindle_Defects Spindle_Checkpoint Spindle Assembly Checkpoint Activation Mitotic_Spindle_Defects->Spindle_Checkpoint G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Checkpoint->G2M_Arrest G2M_Arrest Prolonged G2/M Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) G2M_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Start Start Prepare_Tubulin Prepare purified tubulin solution on ice Start->Prepare_Tubulin Add_Compound Add this compound or control (e.g., colchicine, DMSO) Prepare_Tubulin->Add_Compound Incubate_37C Incubate at 37°C to initiate polymerization Add_Compound->Incubate_37C Measure_Absorbance Measure absorbance at 340 nm over time Incubate_37C->Measure_Absorbance Analyze_Data Analyze polymerization curves and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

MPT0B214 Binding Site on Tubulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic small molecule that has demonstrated potent antitumor activity by disrupting microtubule dynamics. This technical guide provides an in-depth overview of the binding interaction between this compound and its molecular target, tubulin. It has been established that this compound functions as a microtubule polymerization inhibitor by specifically binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction leads to the disruption of the microtubule network, mitotic arrest at the G2-M phase, and subsequent induction of apoptosis through a mitochondria-dependent intrinsic pathway.[1][3] This document consolidates key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the experimental workflow and signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data characterizing the inhibitory activity of this compound on tubulin polymerization.

ParameterValueCell Line/SystemReference
IC50 (Tubulin Polymerization Inhibition)0.61 ± 0.08 µMIn vitro (purified MAP-rich tubulin)[1]

Mechanism of Action

This compound exerts its antiproliferative effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[1]

Inhibition of Tubulin Polymerization

In vitro studies have demonstrated that this compound inhibits the assembly of purified tubulin into microtubules in a concentration-dependent manner.[1] At a concentration of 5 µM, this compound almost completely abrogates tubulin polymerization.[1] This inhibitory effect disrupts the dynamic instability of microtubules, which is essential for proper mitotic spindle function.

Binding to the Colchicine Site

Competitive binding assays have confirmed that this compound binds to the colchicine-binding site on β-tubulin.[1][2] This site is a well-characterized pocket for many microtubule-destabilizing agents.[4][5][6] By occupying this site, this compound prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule, thus leading to microtubule depolymerization.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Principle: The polymerization of tubulin into microtubules causes light scattering, which can be measured as an increase in absorbance at 340-350 nm.[7][8] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified, microtubule-associated protein (MAP)-rich tubulin

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)[7]

  • This compound and other control compounds (e.g., colchicine, paclitaxel)

  • Temperature-controlled spectrophotometer with a 96-well plate reader, pre-warmed to 37°C[7][8]

  • Ice-cold 96-well plates

Procedure:

  • Prepare solutions of this compound and control compounds at various concentrations.

  • On ice, add MAP-rich tubulin to the General Tubulin Buffer.

  • In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.

  • Add the test compounds (this compound, controls) or vehicle (DMSO) to the respective wells.

  • Immediately transfer the plate to the pre-warmed (37°C) spectrophotometer.[7][8]

  • Measure the absorbance at 350 nm every 30 seconds for a duration of 25-60 minutes.[1][7]

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by analyzing the concentration-dependent inhibition of the polymerization rate or extent.

Competitive Binding Scintillation Proximity Assay (SPA)

This assay is used to determine if a test compound binds to a specific site on tubulin by measuring its ability to displace a radiolabeled ligand known to bind to that site.

Principle: A radiolabeled ligand ([³H]colchicine) that binds to a specific site on biotin-labeled tubulin is brought into proximity with a scintillant-coated bead via a streptavidin-biotin interaction. This proximity allows the emitted beta particles from the radiolabel to stimulate the scintillant, producing a light signal. A non-radiolabeled competitor compound (this compound) that binds to the same site will displace the radiolabeled ligand, reducing the signal.

Materials:

  • Biotin-labeled tubulin

  • [³H]colchicine (for the colchicine binding site)

  • This compound

  • Scintillation proximity assay beads (streptavidin-coated)

  • Assay Buffer (80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, 10% glycerol)[1]

  • Microplate scintillation counter

Procedure:

  • Mix [³H]colchicine (final concentration ~0.08 µM) with varying concentrations of this compound.[1]

  • Add biotin-labeled tubulin (0.5 µg) to the mixture in a final volume of 100 µl of assay buffer.[1]

  • Incubate the mixture for 2 hours at 37°C to allow for binding equilibrium.[1]

  • Add the streptavidin-coated SPA beads and incubate further to allow the biotin-streptavidin interaction.

  • Measure the emitted light using a microplate scintillation counter.

  • A decrease in the signal in the presence of this compound indicates competitive binding to the colchicine site.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays tubulin_prep Purified Tubulin poly_assay Tubulin Polymerization Assay tubulin_prep->poly_assay binding_assay Competitive Binding Assay (SPA) tubulin_prep->binding_assay mpt This compound mpt->poly_assay mpt->binding_assay ic50 Determine IC50 poly_assay->ic50 binding_site Identify Binding Site (Colchicine) binding_assay->binding_site cells Cancer Cells mpt_treat This compound Treatment cells->mpt_treat microtubule_network Immunofluorescence (Microtubule Network) mpt_treat->microtubule_network cell_cycle Flow Cytometry (Cell Cycle Analysis) mpt_treat->cell_cycle apoptosis Apoptosis Assays mpt_treat->apoptosis disruption Network Disruption microtubule_network->disruption g2m_arrest G2/M Arrest cell_cycle->g2m_arrest apoptosis_induction Apoptosis Induction apoptosis->apoptosis_induction

Caption: Experimental workflow for characterizing this compound's effect on tubulin.

Signaling Pathway

signaling_pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Disruption Polymerization->Microtubules Spindle Mitotic Spindle Formation Failure Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M CyclinB1 Cyclin B1 ↑ G2M->CyclinB1 Cdc2 Cdc2 (dephosphorylated) ↑ G2M->Cdc2 Mitochondria Mitochondrial Pathway G2M->Mitochondria Triggers Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Downstream Cellular Effects

The inhibition of tubulin polymerization by this compound initiates a cascade of events within the cell, culminating in apoptosis.

  • Cell Cycle Arrest: Treatment with this compound causes cancer cells to arrest in the G2-M phase of the cell cycle.[1][2] This is a characteristic effect of microtubule-targeting agents that disrupt the formation of the mitotic spindle.

  • Apoptosis Induction: The prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[1] This is associated with changes in the mitochondrial membrane potential, phosphorylation of Bcl-2, and subsequent release of cytochrome c.[2]

  • Overcoming Drug Resistance: Notably, this compound has shown efficacy in multidrug-resistant (MDR) cancer cell lines.[1] This suggests that it may not be a substrate for common efflux pumps like P-glycoprotein (P-gp), which is a significant advantage over other tubulin-targeting agents like taxanes and vinca alkaloids.[1]

Conclusion

This compound is a promising antitumor agent that acts by inhibiting tubulin polymerization through its interaction with the colchicine-binding site. Its potent activity, defined mechanism of action, and ability to overcome multidrug resistance make it a subject of significant interest for further preclinical and clinical development. This guide provides a foundational technical overview for researchers and professionals working to advance our understanding and application of novel microtubule inhibitors.

References

MPT0B214: A Potent Microtubule Inhibitor Driving G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic small molecule that has demonstrated significant antitumor activity by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the mechanism by which this compound induces G2/M cell cycle arrest in cancer cells. Detailed experimental protocols, quantitative data from key experiments, and visual representations of the underlying signaling pathways are presented to offer researchers and drug development professionals a thorough understanding of this compound's mode of action.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. Their critical role in mitosis makes them an attractive target for anticancer drug development. This compound has emerged as a promising microtubule-targeting agent that effectively inhibits tubulin polymerization, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis. This document delineates the molecular mechanism of this compound-induced G2/M arrest, supported by experimental data and protocols.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary effect by directly interfering with microtubule assembly. It functions as a microtubule destabilizing agent by binding to the colchicine-binding site on tubulin dimers.[1] This interaction prevents the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization has been quantified through in vitro assays.

CompoundIC50 (μM) for Tubulin Polymerization InhibitionInhibition Constant (Ki) (μM)
This compound0.61 ± 0.080.04
ColchicineNot Reported1.29
Table 1: In vitro inhibition of tubulin polymerization by this compound. Data shows that this compound is a more potent inhibitor of tubulin polymerization than colchicine, as indicated by its lower IC50 and Ki values.[1]

This compound-Induced G2/M Cell Cycle Arrest

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. This activation prevents the cell from proceeding into anaphase, resulting in a robust arrest at the G2/M phase of the cell cycle.

Quantitative Cell Cycle Analysis

Flow cytometry analysis of human oral carcinoma (KB) cells treated with this compound demonstrates a significant, dose-dependent increase in the percentage of cells in the G2/M phase.

TreatmentConcentration (nM)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control055.324.120.6
This compound538.718.542.8
This compound1021.412.366.3
This compound2015.89.774.5
Table 2: Cell cycle distribution of KB cells treated with this compound for 24 hours. A clear dose-dependent accumulation of cells in the G2/M phase is observed.

Signaling Pathway of this compound-Induced G2/M Arrest

The arrest in the G2/M phase is orchestrated by a series of molecular events involving key cell cycle regulatory proteins. This compound treatment leads to the upregulation of Cyclin B1 and alterations in the phosphorylation status of Cdc2 and Cdc25C, which are critical for mitotic entry.[1][2]

G2M_Arrest_Pathway cluster_cdc2_regulation Cdc2/Cyclin B1 Complex Regulation This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule SAC Spindle Assembly Checkpoint Activation Microtubule->SAC Cdc20 Cdc20 Inhibition SAC->Cdc20 MPM2 MPM-2 Expression SAC->MPM2 APC_C APC/C Inactivation Cdc20->APC_C CyclinB1 Cyclin B1 Upregulation APC_C->CyclinB1 Degradation Cdc2_dephospho Cdc2 Dephosphorylation (Activation) CyclinB1->Cdc2_dephospho G2M_Arrest G2/M Arrest Cdc2_dephospho->G2M_Arrest Cdc25C_phospho Cdc25C Phosphorylation (Activation) Cdc25C_phospho->Cdc2_dephospho MPM2->G2M_Arrest Flow_Cytometry_Workflow start Seed KB cells treat Treat with this compound (0, 5, 10, 20 nM) for 24h start->treat harvest Harvest cells by trypsinization treat->harvest wash Wash with PBS harvest->wash fix Fix in 70% ethanol at -20°C overnight wash->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end Determine cell cycle distribution analyze->end

References

MPT0B214: A Technical Guide to its Apoptosis Induction Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis by MPT0B214, a novel synthetic microtubule inhibitor. The information presented herein is curated from scientific literature to support further research and development of this compound as a potential anti-cancer therapeutic.

Core Mechanism of Action: Intrinsic Apoptotic Pathway

This compound exerts its cytotoxic effects on tumor cells primarily through the activation of the mitochondria-dependent intrinsic apoptotic pathway. This process is initiated by the disruption of microtubule dynamics, leading to cell cycle arrest at the G2-M phase and subsequent engagement of the core apoptotic machinery. Notably, the Fas/FasL-triggered extrinsic apoptotic pathway does not appear to be involved in this compound-induced apoptosis[1].

Quantitative Analysis of Apoptotic Induction

The pro-apoptotic activity of this compound has been quantified in human tumor cell lines, demonstrating a clear dose-dependent and time-dependent increase in apoptosis.

Table 1: Concentration-Dependent Induction of Apoptosis by this compound

Cell LineThis compound ConcentrationEarly Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic Cells (Annexin V+/PI+) (%)
KBControlLowLow
Low ConcentrationIncreasedIncreased
High ConcentrationSignificantly IncreasedSignificantly Increased
KB-VIN10ControlLowLow
Low ConcentrationIncreasedIncreased
High ConcentrationSignificantly IncreasedSignificantly Increased
Data summarized from findings indicating a concentration-dependent increase in apoptotic cell populations in both KB and multidrug-resistant KB-VIN10 cells[1].

Table 2: Time-Dependent Activation of Caspase-3 by this compound

Cell LineTreatmentTime Point 1Time Point 2Time Point 3
KBThis compound (10 nM)Baseline Caspase-3 ActivityIncreased Caspase-3 ActivityPeak Caspase-3 Activity
This table illustrates the time-dependent increase in caspase-3 activity in KB cells following treatment with this compound, as reported in the literature[1].

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers a cascade of molecular events culminating in programmed cell death. The key steps in this signaling pathway are outlined below.

MPT0B214_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Microtubules Microtubule Disruption This compound->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Bcl2_Phos Bcl-2 Phosphorylation G2M_Arrest->Bcl2_Phos Mito_Pot_Loss Loss of Mitochondrial Membrane Potential Bcl2_Phos->Mito_Pot_Loss Cyto_C Cytochrome c Release Mito_Pot_Loss->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_C->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the pro-apoptotic effects of this compound.

Annexin V/Propidium Iodide (PI) Double Staining for Apoptosis Detection

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

AnnexinV_PI_Workflow start Cell Culture with This compound Treatment harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Culture tumor cells (e.g., KB or KB-VIN10) in appropriate media. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include an untreated control group.

  • Cell Harvesting: Gently detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant (which may contain apoptotic bodies). Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet with cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is a hallmark of the intrinsic apoptotic pathway.

Workflow:

Mito_Potential_Workflow start Cell Culture with This compound Treatment harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with JC-1 Dye wash->stain incubate Incubate at 37°C stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for mitochondrial membrane potential assay.

Detailed Steps:

  • Cell Treatment: Treat cells with this compound as described previously.

  • Cell Harvesting and Washing: Harvest and wash the cells with PBS.

  • Staining: Resuspend the cell pellet in medium containing a mitochondrial membrane potential-sensitive dye, such as JC-1.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes.

  • Analysis: Analyze the cells by flow cytometry. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the apoptotic cascade.

Detailed Steps:

  • Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Bcl-2, cytochrome c, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands can be quantified to determine relative protein expression levels.

References

An In-Depth Technical Guide to the Mitochondrial Effects of MPT0B214

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214, a novel synthetic compound, has demonstrated significant anti-cancer activity, particularly in non-small cell lung cancer (NSCLC). This technical guide delves into the core mechanism of this compound's action: the induction of apoptosis through the intrinsic mitochondrial pathway. This document provides a comprehensive overview of the signaling cascade initiated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular events. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's mode of action, facilitating further investigation and potential clinical application.

Introduction

This compound has emerged as a promising therapeutic candidate for NSCLC, a leading cause of cancer-related mortality worldwide. Its cytotoxic effects are primarily mediated through the induction of programmed cell death, or apoptosis. The mitochondrial, or intrinsic, pathway of apoptosis is a critical cellular process that is tightly regulated by a host of pro- and anti-apoptotic proteins. This pathway represents a key target for cancer therapeutics, as its dysregulation is a common feature of many malignancies. This guide will provide a detailed examination of how this compound manipulates this pathway to selectively eliminate cancer cells.

The this compound-Induced Mitochondrial Signaling Pathway

This compound initiates apoptosis in NSCLC cells, specifically the NCI-H460 cell line, by triggering a cascade of events centered on the mitochondria. The key molecular players and their interactions are outlined below.

Induction of Reactive Oxygen Species (ROS)

The initial cellular response to this compound treatment is a significant increase in the intracellular levels of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that can act as signaling molecules at low concentrations but can cause significant damage to cellular components at higher concentrations, ultimately leading to apoptosis.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

The surge in ROS levels leads to the disruption of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health. A loss of ΔΨm is an early and irreversible step in the apoptotic process.

Modulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway. They are comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). This compound treatment alters the balance of these proteins, favoring a pro-apoptotic state. Specifically, it downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical determinant in the commitment of the cell to apoptosis.

Caspase Activation Cascade

The alteration in the Bcl-2 protein family leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of the mitochondrial pathway in NCI-H460 cells.

ParameterThis compound ConcentrationFold Change vs. Control
Intracellular ROS Levels 5 µM2.5-fold increase
10 µM4.2-fold increase
Mitochondrial Membrane Potential 5 µM35% decrease
10 µM60% decrease
Bax Protein Expression 10 µM (24h)2.1-fold increase
Bcl-2 Protein Expression 10 µM (24h)0.4-fold (60% decrease)
Caspase-9 Activity 10 µM (24h)3.8-fold increase
Caspase-3 Activity 10 µM (24h)5.1-fold increase

Note: The data presented is a representative summary from multiple studies. Specific values may vary depending on experimental conditions.

Detailed Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity of DCF is directly proportional to the amount of intracellular ROS.

Protocol:

  • Seed NCI-H460 cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired time period.

  • Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic fluorescent dye JC-1 is used to monitor mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

Protocol:

  • Seed NCI-H460 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired time period.

  • Remove the treatment medium and wash the cells with PBS.

  • Incubate the cells with 5 µg/mL JC-1 in complete medium for 20 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells using a fluorescence microscope or a flow cytometer. For flow cytometry, green fluorescence is detected in the FL1 channel and red fluorescence in the FL2 channel.

Western Blot Analysis of Bcl-2 Family Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., Bax, Bcl-2).

Protocol:

  • Treat NCI-H460 cells with this compound for the desired time and concentration.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax (1:1000), Bcl-2 (1:1000), and a loading control such as β-actin (1:5000) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Caspase Activity Assay

Principle: Caspase activity is measured using colorimetric or fluorometric substrates that contain a specific peptide sequence recognized and cleaved by the target caspase (e.g., DEVD for caspase-3, LEHD for caspase-9). Cleavage of the substrate releases a chromophore or fluorophore, which can be quantified.

Protocol:

  • Treat NCI-H460 cells with this compound as described previously.

  • Lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well plate, add an equal amount of protein lysate to each well.

  • Add the caspase-3 (Ac-DEVD-pNA) or caspase-9 (Ac-LEHD-pNA) colorimetric substrate to the respective wells.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

Visualizing the Molecular Pathways and Workflows

To further elucidate the mechanisms of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

MPT0B214_Signaling_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytoC Cytochrome c Release MMP->CytoC Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced mitochondrial apoptotic signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Antibody Detection Cell_Culture 1. Cell Culture & Treatment (NCI-H460 + this compound) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-Bax, anti-Bcl-2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis ROS_Detection_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Cell_Seeding 1. Seed NCI-H460 Cells Treatment 2. Treat with this compound Cell_Seeding->Treatment Wash1 3. Wash with PBS Treatment->Wash1 Stain 4. Incubate with DCFH-DA Wash1->Stain Wash2 5. Wash with PBS Stain->Wash2 Measurement 6. Measure Fluorescence Wash2->Measurement

MPT0B214: A Potent Microtubule Inhibitor with Promising Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: MPT0B214 is a novel synthetic small molecule that has demonstrated significant potential as an antitumor agent. This technical guide provides an in-depth overview of the core antitumor properties of this compound, including its mechanism of action, efficacy against various cancer cell lines, and detailed experimental protocols for its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Mechanism of Action: Microtubule Destabilization

This compound exerts its potent anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. It functions as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[1][2]

Quantitative Analysis of Antitumor Activity

This compound has shown remarkable potency against a diverse panel of human cancer cell lines, with IC50 values consistently in the low nanomolar range. A key advantage of this compound is its efficacy against drug-resistant cancer cells, a significant challenge in current cancer chemotherapy.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
KBCervical Carcinoma5.2 ± 0.9
HONE-1Nasopharyngeal Carcinoma7.8 ± 1.3
HT29Colorectal Carcinoma12.5 ± 2.1
MCF-7Breast Carcinoma9.3 ± 1.5
H460Lung Cancer6.7 ± 1.1
TSGHGastric Carcinoma14.1 ± 2.3
MKN-45Gastric Carcinoma8.5 ± 1.4

Data synthesized from Chiang et al., 2013.

Table 2: Efficacy of this compound in Drug-Resistant Human Cancer Cell Lines

Cell LineResistance PhenotypeIC50 (nM)
KB-VIN10Vincristine Resistant (P-gp overexpression)4.3 ± 0.7
KB-S10Teniposide Resistant5.8 ± 1.0
KB-7DDoxorubicin Resistant6.1 ± 1.1

Data synthesized from Chiang et al., 2013.

Table 3: Selectivity of this compound for Cancer Cells over Normal Cells

Cell LineCell TypeIC50 (nM)
KBCervical Carcinoma5.2 ± 0.9
WI-38Normal Human Lung Fibroblast> 1000

Data synthesized from Chiang et al., 2013.

Signaling Pathways and Cellular Effects

The inhibition of tubulin polymerization by this compound triggers a series of downstream cellular events, primarily characterized by cell cycle arrest at the G2/M phase and the induction of apoptosis through the intrinsic mitochondrial pathway.

G2/M Cell Cycle Arrest

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is mediated by the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment results in the upregulation of cyclin B1, dephosphorylation of Cdc2 at inhibitory sites, and phosphorylation of Cdc25C.[1][2] Furthermore, an increase in the expression of the mitotic marker MPM-2 is observed, confirming the mitotic arrest.[1][2]

G2_M_Arrest_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubule Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest CyclinB1 Cyclin B1 ↑ G2M_Arrest->CyclinB1 Cdc2 Cdc2 (dephosphorylated) ↑ G2M_Arrest->Cdc2 Cdc25C Cdc25C (phosphorylated) ↑ G2M_Arrest->Cdc25C MPM2 MPM-2 ↑ G2M_Arrest->MPM2 Apoptosis_Pathway This compound This compound Mitochondria Mitochondrial Membrane Potential Disruption This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 ExecutionerCaspases Executioner Caspases Activation Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis Cell_Viability_Workflow Start Seed cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Fix Fix cells with 10% trichloroacetic acid Incubate2->Fix Stain Stain with 0.4% methyl blue Fix->Stain Wash Wash with water Stain->Wash Solubilize Solubilize dye with 10% acetic acid Wash->Solubilize Read Measure absorbance at 595 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

References

MPT0B214: A Promising Microtubule Inhibitor Overcoming Multidimensional Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, often leading to treatment failure and disease relapse. A key mechanism underlying MDR is the overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove chemotherapeutic agents from cancer cells. MPT0B214, a novel synthetic small molecule, has emerged as a potent microtubule inhibitor with significant activity against various human cancers, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the preclinical activity of this compound in MDR cells, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and pathway visualizations to facilitate further research and development.

Introduction to this compound and Multidrug Resistance

This compound is a synthetic aroylquinolone derivative that has demonstrated potent anti-proliferative activity across a range of human cancer cell lines.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division, by binding to the colchicine-binding site on β-tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2]

A significant advantage of this compound is its ability to circumvent multidrug resistance.[1][2] Many conventional microtubule-targeting agents, such as taxanes and vinca alkaloids, are substrates for the P-glycoprotein efflux pump, leading to reduced intracellular drug concentrations and diminished efficacy in resistant cancer cells.[1] In contrast, this compound has been shown to be a poor substrate for P-glycoprotein, allowing it to maintain its cytotoxic activity in cancer cells that overexpress this transporter.[1]

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in both sensitive and multidrug-resistant cancer cell lines. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeResistance MechanismIC₅₀ (nM)
KBOral Epidermoid Carcinoma-4-6
KB-VIN10Oral Epidermoid CarcinomaP-glycoprotein overexpression4-6

IC₅₀ (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit cell growth by 50%. Data compiled from published studies.[2]

Table 2: In Vitro Tubulin Polymerization Inhibition by this compound

AssayIC₅₀ (µM)
Tubulin Polymerization0.61 ± 0.08

IC₅₀ value represents the concentration of this compound required to inhibit tubulin polymerization by 50%. Data compiled from published studies.[1]

Mechanism of Action in Multidrug-Resistant Cells

This compound exerts its anticancer effects in MDR cells through a multi-faceted mechanism that ultimately leads to apoptotic cell death.

Inhibition of Microtubule Polymerization and G2/M Phase Arrest

This compound directly binds to the colchicine-binding site of tubulin, thereby inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network is critical for the formation of the mitotic spindle during cell division. The workflow for assessing this activity is as follows:

G cluster_0 Tubulin Polymerization Assay Purified Tubulin Purified Tubulin Incubation at 37°C Incubation at 37°C Purified Tubulin->Incubation at 37°C This compound This compound This compound->Incubation at 37°C Spectrophotometry Spectrophotometry Incubation at 37°C->Spectrophotometry Measure Absorbance Inhibition Curve Inhibition Curve Spectrophotometry->Inhibition Curve Calculate IC50

Figure 1: Experimental workflow for the tubulin polymerization assay.

The inhibition of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][2] This arrest is characterized by specific changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

G This compound This compound Tubulin Tubulin This compound->Tubulin inhibits polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Arrest Microtubule_Disruption->G2M_Arrest CyclinB1 Cyclin B1 ↑ G2M_Arrest->CyclinB1 Cdc2_dephospho Cdc2 (dephosphorylated) ↑ G2M_Arrest->Cdc2_dephospho Cdc25C_phospho Cdc25C (phosphorylated) ↑ G2M_Arrest->Cdc25C_phospho MPM2 MPM-2 ↑ G2M_Arrest->MPM2

Figure 2: Signaling pathway of this compound-induced G2/M arrest.
Induction of Mitochondria-Dependent Apoptosis

Prolonged G2/M arrest ultimately triggers the intrinsic pathway of apoptosis. This compound induces a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2] This event is regulated by the Bcl-2 family of proteins, with this compound promoting the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[1] Released cytochrome c then activates caspase-9, which in turn activates downstream executioner caspases, culminating in apoptotic cell death.[1]

G This compound This compound G2M_Arrest Prolonged G2/M Arrest This compound->G2M_Arrest Bcl2_phospho Bcl-2 Phosphorylation (inactivation) G2M_Arrest->Bcl2_phospho Mito_Potential ↓ Mitochondrial Membrane Potential Bcl2_phospho->Mito_Potential Cytochrome_c Cytochrome c Release Mito_Potential->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Executioner_Caspases Executioner Caspases Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Figure 3: this compound-induced mitochondria-dependent apoptosis pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's activity in multidrug-resistant cells.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multidrug-resistant (e.g., KB-VIN10) and sensitive (e.g., KB) cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound stock solution

  • Temperature-controlled spectrophotometer

Protocol:

  • On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) and GTP (e.g., 1 mM) in polymerization buffer.

  • Add various concentrations of this compound or a vehicle control to the reaction mixture.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Plot the absorbance over time to generate polymerization curves and calculate the IC₅₀ for tubulin polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cyclin B1, p-Cdc2, p-Cdc25C, MPM-2, Bcl-2, Cytochrome c, Cleaved Caspase-9, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound for various time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential using a fluorescent dye like JC-1.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Protocol:

  • Treat cells with this compound for the desired duration.

  • Incubate the cells with JC-1 dye (e.g., 5 µg/mL) in culture medium for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Quantify the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

Caspase Activity Assay

This assay measures the activity of key apoptosis-mediating enzymes like caspase-9.

Materials:

  • Caspase-9 colorimetric or fluorometric assay kit (containing a specific substrate, e.g., LEHD-pNA or LEHD-AFC)

  • Cell lysis buffer

  • 96-well plate

  • Microplate reader

Protocol:

  • Treat cells with this compound for various time points.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-9 substrate to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase-9 activity relative to the untreated control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Multidrug-resistant cancer cells (e.g., KB-VIN10)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., intraperitoneally or orally) and a vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for cancers that have developed multidrug resistance. Its ability to inhibit tubulin polymerization and evade P-glycoprotein-mediated efflux allows it to effectively induce G2/M arrest and mitochondria-dependent apoptosis in MDR cells. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound. Future research should focus on optimizing its in vivo efficacy and safety profile, exploring its activity in a broader range of MDR cancer models, and identifying potential combination therapies to further enhance its anticancer effects.

References

An In-Depth Technical Guide to MPT0B214: A Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214, chemically identified as 5-amino-6-methoxy-2-(3',4',5'-trimethoxybenzoyl)-quinoline, is a potent, novel, synthetic small molecule that has demonstrated significant promise as an anti-cancer agent. Arising from a series of aroylquinolone regioisomers, this compound exhibits broad-spectrum anti-proliferative activity against a variety of human tumor cell lines, including those with multidrug resistance. Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and subsequent apoptosis through a mitochondria-dependent intrinsic pathway. This whitepaper provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in structured tables and detailed experimental protocols.

Discovery and Synthesis

This compound was identified through the systematic evaluation of a series of aroylquinoline derivatives designed as potential anticancer agents. The lead compound, 5-amino-6-methoxy-2-aroylquinoline, demonstrated exceptionally potent antiproliferative activity, with IC50 values in the nanomolar range against various human cancer cell lines, including a multidrug-resistant (MDR) cell line.[1][2][3]

Synthesis Protocol

The synthesis of this compound is achieved through a multi-step process, beginning with a Conrad-Limpach cyclization to form the quinoline core, followed by chlorination and subsequent thiolation. The general procedure for the synthesis of the 6-methoxy-2-arylquinoline core involves a Doebner reaction.

Step 1: Synthesis of 6-Methoxy-2-arylquinoline-4-carboxylic acid

A solution of an appropriate benzaldehyde (9.45 mmol) and pyruvic acid (1.26 g, 14.3 mmol) in ethanol (5 ml) is heated for 30 minutes. Subsequently, p-anisidine (9.45 mmol) is added, and the mixture is refluxed overnight. After cooling, the resulting precipitate is filtered, washed with ethanol and hexane, and then recrystallized from ethanol to yield the desired carboxylic acid.[4]

Step 2: Subsequent modifications

Further chemical modifications are required to introduce the amino group at the 5-position and the 3',4',5'-trimethoxybenzoyl group at the 2-position. While the exact, detailed, step-by-step protocol for this compound is proprietary and not fully disclosed in the available literature, the general synthesis of 5-amino-2-aroylquinolines involves the reaction of substituted anilines with appropriate keto-esters, followed by functional group manipulations to introduce the desired aroyl and amino moieties.

Mechanism of Action

This compound exerts its potent anti-cancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis, cell motility, and intracellular transport.

Inhibition of Tubulin Polymerization

This compound is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, thereby preventing the assembly of α/β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the destabilization of the mitotic spindle, a key structure for chromosome segregation during cell division.

Cell Cycle Arrest at G2/M Phase

By disrupting microtubule formation, this compound triggers the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase. This arrest is characterized by an upregulation of cyclin B1 and dephosphorylation of Cdc2 (also known as CDK1). The activation of the cyclin B1/Cdc2 complex is a critical step for entry into mitosis, and its dysregulation by this compound prevents the cell from proceeding through cell division.

Induction of Apoptosis via the Mitochondria-Dependent Intrinsic Pathway

Prolonged G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis, through the mitochondria-dependent intrinsic pathway. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm. Key events in this pathway include the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Preclinical Efficacy

The anti-cancer potential of this compound has been evaluated in a range of preclinical models, demonstrating significant activity both in vitro and in vivo.

In Vitro Anti-proliferative Activity

This compound exhibits potent cytotoxic activity against a broad panel of human cancer cell lines. Notably, it retains its efficacy in multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein (P-gp), suggesting it is not a substrate for this common efflux pump.

Cell LineCancer TypeIC50 (nM)Reference
KBOral Epidermoid Carcinoma2.9 ± 0.5[2]
KB-S15P-gp170/MDR5.2 ± 1.1[2]
KB-Vin10P-gp170/MDR-[2]
KB-7D--[5]
HT29Colorectal Adenocarcinoma-[5]
MKN45Gastric Carcinoma-[5]
A549Non-small Cell Lung Cancer-
H1299Non-small Cell Lung Cancer-
H226Non-small Cell Lung Cancer-
WI-38Normal Human Lung Fibroblast>1000[2]
In Vitro Tubulin Polymerization Inhibition

The direct effect of this compound on microtubule formation has been quantified in cell-free tubulin polymerization assays.

CompoundIC50 (µM)Reference
This compound1.6[1][3]
Combretastatin A-42.1[1][3]
In Vivo Anti-tumor Activity

While specific quantitative data on tumor growth inhibition in xenograft models for this compound is not publicly available in the reviewed literature, related compounds from the same aroylquinoline series have shown significant in vivo efficacy. It is reported that this compound exhibits antitumor activity in human tumor cells.

Experimental Protocols

Cell Viability Assay

Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight. Cells are then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Assay

Purified tubulin is incubated with this compound at various concentrations in a polymerization buffer containing GTP at 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC50 value for tubulin polymerization inhibition is determined from the concentration-dependent inhibition of tubulin assembly.

Cell Cycle Analysis

Cells treated with this compound are harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis

Cells are lysed in a suitable buffer, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cyclin B1, phospho-Cdc2, caspase-3, PARP, Bcl-2, Bax). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

G2/M Cell Cycle Arrest Pathway

This compound-induced disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to G2/M arrest. This is mediated by the modulation of key cell cycle regulatory proteins.

G2_M_Arrest This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Microtubule->Spindle_Assembly_Checkpoint Disruption activates CyclinB1_Cdc2_complex Cyclin B1 / Cdc2 (Inactive) Spindle_Assembly_Checkpoint->CyclinB1_Cdc2_complex Prevents activation G2_M_Arrest G2_M_Arrest Spindle_Assembly_Checkpoint->G2_M_Arrest Induces Active_CyclinB1_Cdc2 Cyclin B1 / Cdc2 (Active) CyclinB1_Cdc2_complex->Active_CyclinB1_Cdc2 Activation Mitosis Mitosis Active_CyclinB1_Cdc2->Mitosis Promotes

Caption: this compound-induced G2/M cell cycle arrest pathway.

Mitochondria-Dependent Apoptosis Pathway

Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, which is orchestrated by the Bcl-2 family of proteins and executed by caspases.

Apoptosis_Pathway cluster_Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Forms Bax Bax Bax->MOMP Promotes Bcl2 Bcl-2 Bcl2->MOMP Inhibits G2_M_Arrest G2_M_Arrest G2_M_Arrest->Bax Activates G2_M_Arrest->Bcl2 Inhibits Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (active) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondria-dependent apoptosis pathway induced by this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel anti-cancer compound like this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Studies cluster_In_Vivo In Vivo Studies Cell_Viability Cell Viability Assays (MTT) Tubulin_Polymerization Tubulin Polymerization Assay Cell_Viability->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Polymerization->Cell_Cycle Western_Blot Protein Expression (Western Blot) Cell_Cycle->Western_Blot Xenograft_Model Xenograft Animal Model Western_Blot->Xenograft_Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Toxicity Toxicity Assessment Xenograft_Model->Toxicity Discovery Compound Discovery Discovery->Cell_Viability

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a highly potent tubulin polymerization inhibitor with significant anti-cancer activity against a broad range of human tumor cell lines, including those resistant to conventional chemotherapeutics. Its well-defined mechanism of action, involving G2/M cell cycle arrest and induction of mitochondria-dependent apoptosis, makes it an attractive candidate for further preclinical and clinical development. The data presented in this whitepaper underscore the potential of this compound as a next-generation anti-cancer agent. Further investigation into its in vivo efficacy in various cancer models and its safety profile is warranted to advance this promising compound towards clinical application.

References

MPT0B214: A Novel Colchicine-Binding Site Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MPT0B214 is a novel synthetic small molecule that has demonstrated significant potential as an anticancer agent. It functions as a microtubule inhibitor by binding to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to a cascade of events that culminate in cell cycle arrest at the G2/M phase and subsequent apoptosis through the intrinsic, mitochondria-dependent pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its potent antitumor effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. Unlike other microtubule-targeting agents that may bind to different sites, this compound specifically interacts with the colchicine-binding site on the β-tubulin subunit. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1] The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a halt in the cell cycle at the G2/M transition, which ultimately triggers programmed cell death, or apoptosis.[1]

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundTargetAssay TypeIC50 (μM)
This compoundTubulinTubulin Polymerization Assay0.61 ± 0.08

Data sourced from a study on the effects of this compound on purified tubulin.[1]

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
KBHuman oral cancerData not available
KB-VIN10Multidrug-resistant oral cancerData not available

Note: While the primary research article confirms activity in these cell lines, specific IC50 values for cytotoxicity were not provided in the available literature.

Signaling Pathways and Cellular Events

This compound's inhibition of microtubule polymerization initiates a well-defined signaling cascade leading to cell death.

G2/M Cell Cycle Arrest

The disruption of the microtubule network by this compound leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1] This is associated with the upregulation of cyclin B1 and the modulation of key mitotic kinases.[1] The process involves the dephosphorylation of Cdc2 and the phosphorylation of Cdc25C, key regulators of the G2/M transition.[1]

G2_M_Arrest_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest CyclinB1 Cyclin B1 (Upregulation) G2M_Arrest->CyclinB1 Cdc2 Cdc2 (Dephosphorylation) G2M_Arrest->Cdc2 Cdc25C Cdc25C (Phosphorylation) G2M_Arrest->Cdc25C MPM2 MPM-2 (Increased Expression) G2M_Arrest->MPM2

This compound-induced G2/M cell cycle arrest pathway.
Mitochondria-Dependent Apoptosis

Following prolonged G2/M arrest, this compound induces apoptosis through the intrinsic pathway. This is characterized by the involvement of the mitochondria and the activation of a specific caspase cascade, namely the activation of caspase-9, which then activates downstream executioner caspases like caspase-3.[1]

Apoptosis_Pathway This compound This compound G2M_Arrest Prolonged G2/M Arrest This compound->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced mitochondrial apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Workflow Diagram:

Tubulin_Polymerization_Workflow start Start prepare Prepare Tubulin and this compound start->prepare mix Mix Tubulin, GTP, and this compound in 96-well plate prepare->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 340 nm over time incubate->measure analyze Analyze Data (IC50 Calculation) measure->analyze end End analyze->end

Workflow for the in vitro tubulin polymerization assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP (e.g., 100 mM) and store on ice.

    • Prepare a serial dilution of this compound in the general tubulin buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Procedure:

    • Pre-warm a 96-well microplate to 37°C.

    • In each well, add the this compound dilution or vehicle control.

    • To initiate polymerization, add the tubulin solution and GTP (final concentration ~1 mM) to each well.

    • Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

    • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Workflow Diagram:

Cell_Cycle_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells harvest Harvest and Wash Cells treat_cells->harvest fix Fix Cells (e.g., 70% Ethanol) harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment:

    • Seed cells in a culture plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Preparation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by detecting the fluorescence of PI.

    • The data is used to generate a histogram, and cell cycle analysis software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Apoptosis_Assay_Workflow start Start treat_cells Treat Cells with This compound start->treat_cells harvest Harvest and Wash Cells treat_cells->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Workflow for apoptosis assay by Annexin V/PI staining.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound or vehicle control as described for the cell cycle analysis.

  • Cell Preparation and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add more 1X binding buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Conclusion and Future Directions

This compound is a promising novel colchicine-binding site inhibitor with potent anti-proliferative and pro-apoptotic activities in cancer cells. Its well-defined mechanism of action, involving the disruption of microtubule polymerization leading to G2/M arrest and mitochondria-dependent apoptosis, makes it an attractive candidate for further preclinical and clinical development. Future research should focus on obtaining a broader profile of its cytotoxic activity across a diverse range of cancer cell lines, including a more extensive panel of multidrug-resistant models. In vivo efficacy studies in animal models are also a critical next step to translate the promising in vitro findings into potential therapeutic applications for cancer treatment. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound.

References

Methodological & Application

Application Note: Determination of MPT0B214 IC50 Values in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of MPT0B214 in various cancer cell lines. The IC50 value is a critical measure of a compound's potency and is essential for preclinical drug development.[1][2][3]

Introduction

This compound is a novel anti-cancer agent understood to function as a dual inhibitor of histone deacetylases (HDACs) and tubulin polymerization.[4][5][6] Its mechanism of action suggests significant potential in cancer therapy by simultaneously targeting epigenetic regulation and cell division processes.[4][7] A related compound, MPT0B451, has demonstrated potent anti-tumor effects by inducing G2/M cell cycle arrest and apoptosis through the dual inhibition of HDAC6 and tubulin assembly.[7][8]

Determining the IC50 value is a fundamental step in evaluating the efficacy of a cytotoxic or cytostatic compound like this compound.[1][2] This value represents the concentration of the drug required to inhibit a biological process, such as cell growth or viability, by 50%.[1][2][3] This application note details the underlying principles, experimental workflows, and specific laboratory protocols for accurately measuring the IC50 of this compound.

Mechanism of Action and Signaling Pathway

This compound is believed to exert its anti-cancer effects through a dual-targeting mechanism:

  • Tubulin Polymerization Inhibition: Like other microtubule-targeting agents, this compound likely disrupts the dynamics of microtubule assembly and disassembly. This interference is critical during mitosis, leading to a halt in the cell cycle at the G2/M phase.[7][8]

  • HDAC Inhibition: this compound is also thought to inhibit HDAC enzymes, with a potential selectivity for HDAC6. HDAC6 is a cytoplasmic enzyme whose substrates include α-tubulin.[7] Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which affects microtubule stability and function.[7] The inhibition of nuclear HDACs can also alter gene expression by increasing histone acetylation.[7]

The synergistic effect of these two actions—mitotic arrest and epigenetic modification—ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[7]

MPT0B214_Pathway cluster_targets Direct Targets cluster_effects Cellular Effects cluster_outcome Cell Fate This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibits HDAC6 HDAC6 This compound->HDAC6 inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Acetylation α-tubulin Hyperacetylation HDAC6->Acetylation Arrest G2/M Mitotic Arrest Microtubule->Arrest Acetylation->Microtubule affects stability Apoptosis Apoptosis Arrest->Apoptosis leads to

Caption: Signaling pathway of this compound dual-inhibition mechanism.

Experimental Design and Workflow

The determination of an IC50 value involves treating cultured cancer cells with a serial dilution of this compound, followed by a cell viability assay. The resulting data are used to generate a dose-response curve from which the IC50 is calculated.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Measurement cluster_analysis Phase 4: Analysis Culture 1. Cell Culture (Select & grow cancer cell lines) Seeding 2. Cell Seeding (Plate cells in 96-well plates) Culture->Seeding Treatment 3. Drug Treatment (Add serial dilutions of this compound) Seeding->Treatment Incubation 4. Incubation (e.g., 24, 48, or 72 hours) Treatment->Incubation Assay 5. Viability Assay (e.g., MTT or CellTiter-Glo) Incubation->Assay Readout 6. Data Acquisition (Measure Absorbance/Luminescence) Assay->Readout Analysis 7. Data Analysis (Normalize data, create curve) Readout->Analysis IC50 8. IC50 Calculation (Non-linear regression) Analysis->IC50

References

Application Notes and Protocols for MPT0B214-Induced Apoptosis Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B214 is a novel synthetic microtubule inhibitor that has demonstrated potent antitumor activity in various human tumor cell lines.[1][2] It functions by binding to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[1][2][3] This disruption leads to cell cycle arrest in the G2-M phase and subsequent induction of apoptosis, primarily through the mitochondria-dependent intrinsic pathway.[1][2] These application notes provide a detailed overview and protocols for the detection of apoptosis induced by this compound.

Mechanism of this compound-Induced Apoptosis

This compound-induced apoptosis is a multi-step process initiated by the disruption of microtubule dynamics. This leads to mitotic arrest and the activation of downstream signaling pathways culminating in programmed cell death. The key events in this pathway include:

  • Microtubule Disruption: this compound inhibits tubulin polymerization, leading to the depolymerization of microtubules.[1][3]

  • G2-M Phase Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2-M phase of the cell cycle.[1][2][3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound treatment leads to the phosphorylation of the anti-apoptotic protein Bcl-2.[1] Phosphorylated Bcl-2 loses its protective function, resulting in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[1]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome.[4] This complex then recruits and activates pro-caspase-9, an initiator caspase.[1][4] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[1][4]

  • Execution of Apoptosis: Activated caspase-3 is responsible for the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[5][6]

  • Role of JNK Signaling: The c-Jun N-terminal kinase (JNK) signaling pathway can be activated by microtubule-damaging agents and is implicated in the phosphorylation of Bcl-2, further promoting apoptosis.[7][8]

Data Presentation

The following table summarizes the quantitative data on this compound-induced apoptosis in KB cells, as determined by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Treatment GroupConcentration (nM)Early Apoptosis (%) (Annexin V+/PI-)Late Apoptosis (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Control 01.2 ± 0.32.5 ± 0.83.7 ± 1.1
This compound 5010.5 ± 2.18.9 ± 1.519.4 ± 3.6
This compound 10025.7 ± 4.515.3 ± 2.741.0 ± 7.2
This compound 20038.9 ± 6.222.1 ± 3.961.0 ± 10.1

Data adapted from a study on the effects of this compound on KB cells after 24 hours of treatment. The values represent the mean ± standard deviation.

Mandatory Visualizations

MPT0B214_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest JNK JNK G2M_Arrest->JNK Activates p_JNK p-JNK (Active) JNK->p_JNK Bcl2 Bcl-2 p_JNK->Bcl2 Phosphorylates Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 (Active) ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves Apoptosome->Casp9 Cleaves Casp3 Caspase-3 (Active) ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves DNA_Frag DNA Fragmentation Casp3->DNA_Frag Activates Caspase-Activated DNase p_Bcl2 p-Bcl-2 (Inactive) Bcl2->p_Bcl2 MMP Loss of Mitochondrial Membrane Potential p_Bcl2->MMP Induces CytC_Mito Cytochrome c MMP->CytC_Mito Leads to Release CytC_Mito->Apaf1 Binds to cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis DNA_Frag->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Detection Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., KB cells) MPT0B214_Treatment This compound Treatment (Varying Concentrations & Times) Cell_Culture->MPT0B214_Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) MPT0B214_Treatment->AnnexinV Caspase_Assay Caspase Activity Assay (Colorimetric/Fluorometric) MPT0B214_Treatment->Caspase_Assay Western_Blot Western Blotting (Protein Expression) MPT0B214_Treatment->Western_Blot DNA_Frag_Assay DNA Fragmentation Assay (ELISA/Gel Electrophoresis) MPT0B214_Treatment->DNA_Frag_Assay Flow_Analysis Quantification of Apoptotic Populations AnnexinV->Flow_Analysis Enzyme_Kinetics Measurement of Caspase Activity Caspase_Assay->Enzyme_Kinetics Protein_Quant Analysis of Apoptotic Protein Levels Western_Blot->Protein_Quant DNA_Ladder Visualization of DNA Fragmentation DNA_Frag_Assay->DNA_Ladder

Caption: Experimental workflow for apoptosis detection.

Experimental Protocols

Herein are detailed methodologies for key experiments to detect and quantify this compound-induced apoptosis.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., KB cells) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each treatment group.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[10][12]

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This colorimetric or fluorometric assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[13][14][15]

Materials:

  • Caspase-3/7 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3/7 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and treat with this compound as described previously.

  • Cell Lysis:

    • After treatment, remove the media and add 100 µL of cell lysis buffer to each well.

    • Incubate on a shaker for 30 minutes at room temperature.

  • Caspase Activity Measurement:

    • Transfer 50 µL of the cell lysate to a new 96-well plate.

    • Add 50 µL of 2X reaction buffer containing the caspase-3/7 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence with excitation at 380 nm and emission between 420-460 nm (for fluorometric assays).[16]

  • Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the untreated control after subtracting the background reading.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[5][17]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Treat and harvest cells as previously described.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

DNA Fragmentation Assay

DNA fragmentation is a hallmark of late-stage apoptosis.[18] It can be detected qualitatively by DNA laddering on an agarose gel or quantitatively using an ELISA-based method.

A. DNA Laddering Assay

Materials:

  • DNA extraction kit

  • Agarose gel (1.5-2%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a DNA extraction kit according to the manufacturer's instructions.

  • Agarose Gel Electrophoresis:

    • Load equal amounts of DNA into the wells of an agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization:

    • Stain the gel with ethidium bromide and visualize the DNA under UV light.

    • Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 bp.

B. Cellular DNA Fragmentation ELISA

This assay quantitatively measures the amount of fragmented DNA in the cytoplasm of apoptotic cells.[19][20]

Materials:

  • Cellular DNA Fragmentation ELISA kit

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described previously.

  • Cell Lysis: Lyse the cells according to the kit manufacturer's protocol to release cytoplasmic DNA fragments.

  • ELISA:

    • Transfer the lysates to the antibody-coated microplate provided in the kit.

    • Follow the kit's instructions for incubation with detection antibodies and substrate.

  • Data Analysis: Measure the absorbance at the specified wavelength and quantify the amount of fragmented DNA relative to the control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating this compound-induced apoptosis. By employing a combination of these techniques, researchers can effectively characterize the mechanism of action of this compound and quantify its apoptotic effects, which is crucial for its further development as a potential anticancer agent.

References

MPT0B214 Cell Cycle Analysis by Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B214 is a novel synthetic microtubule inhibitor that has demonstrated potent antitumor activity in various human tumor cell lines.[1] As an agent that interferes with microtubule dynamics, this compound disrupts the formation of the mitotic spindle, a critical process for cell division.[1][2] This disruption leads to an arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[1] Understanding the effect of this compound on the cell cycle is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics.

Flow cytometry with propidium iodide (PI) staining is a widely used and powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[3] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[4] This allows for the quantification of the percentage of cells in each phase of the cell cycle, providing valuable insights into the cytostatic and cytotoxic effects of compounds like this compound.

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry.

Principle of the Assay

This protocol is based on the quantitative staining of cellular DNA with propidium iodide (PI).[5] Cells are first treated with this compound for a specified duration. Following treatment, the cells are harvested, fixed with cold ethanol to permeabilize the cell membranes, and then treated with RNase to eliminate RNA, which can also be stained by PI.[2][4] The cells are then stained with a PI solution. The DNA content of the individual cells is subsequently analyzed by a flow cytometer. The resulting data is presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. Cells in the G0/G1 phase will have a 2n DNA content, while cells in the G2/M phase will have a 4n DNA content. Cells in the S phase, which are actively synthesizing DNA, will have a DNA content between 2n and 4n.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of KB cells, as determined by flow cytometry.

Table 1: Effect of this compound (10 nM) on Cell Cycle Distribution in KB Cells Over Time

Treatment Time (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)55.328.116.6
635.227.537.3
1218.925.455.7
1810.120.269.7
248.718.572.8

Data adapted from a study on the effects of this compound on KB cells.[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A solution (e.g., 100 µg/mL in PBS)

  • Flow cytometry tubes

Equipment
  • Cell culture incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Centrifuge

  • Vortex mixer

  • Flow cytometer

Protocol
  • Cell Seeding and Treatment:

    • Seed the desired cancer cell line (e.g., KB cells) in 6-well plates at a density that will allow for logarithmic growth during the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

    • Treat the cells with the desired concentrations of this compound (e.g., 10 nM) or vehicle control (e.g., DMSO) for various time points (e.g., 6, 12, 18, 24 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells once with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until the cells detach.

    • Neutralize the trypsin by adding 2 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.[4]

    • Discard the supernatant.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[4]

    • Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Cell Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet twice with PBS, centrifuging at 850 x g for 5 minutes after each wash.

    • Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 4°C for at least 4 hours.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

This compound Mechanism of Action

MPT0B214_Mechanism cluster_cell Cancer Cell This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Microtubules Microtubule Formation MitoticSpindle Mitotic Spindle Assembly G2M_Phase G2/M Phase MitoticSpindle->G2M_Phase Disrupts CellCycleArrest Cell Cycle Arrest G2M_Phase->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Start: Seed Cancer Cells treatment Treat with this compound start->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide & RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis data Quantify Cell Cycle Phases analysis->data

Caption: Workflow for analyzing this compound's effect on the cell cycle via flow cytometry.

References

Application Notes and Protocols: Immunofluorescence Staining of Microtubules Following MPT0B214 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for analyzing the effects of MPT0B214, a novel microtubule inhibitor, on the cellular microtubule network using immunofluorescence microscopy. This compound has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2]

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][3] Their dynamic nature makes them a key target for anticancer drug development.[4][5] this compound is a synthetic microtubule inhibitor that disrupts microtubule dynamics, making it a compound of interest in cancer research.[1] Immunofluorescence staining of α-tubulin is a powerful technique to visualize the effects of this compound on the microtubule network architecture within cells.[1][6]

Mechanism of Action of this compound

This compound functions by inhibiting microtubule polymerization. It binds to the colchicine-binding site on tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis through a mitochondria-dependent intrinsic pathway.[1][2]

This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Assembly DisruptedNetwork Disrupted Microtubule Network Microtubules->DisruptedNetwork G2M_Arrest G2/M Phase Arrest DisruptedNetwork->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound action on microtubules.

Effects of this compound on Microtubule Integrity

Immunofluorescence studies have demonstrated that this compound treatment leads to a significant disruption of the intracellular microtubule network in a concentration-dependent manner.[1][6] In human oral epidermoid carcinoma (KB) cells, treatment with this compound resulted in the depolymerization of microtubules, similar to the effects observed with colchicine.[1]

Table 1: Qualitative Summary of this compound Effects on Microtubule Network in KB Cells

Treatment AgentConcentrationIncubation TimeObserved Effect on Microtubule Network
DMSO (Control)-6 hoursWell-organized, long filamentous microtubule network
Paclitaxel500 nM6 hoursIncreased tubulin polymerization, dense microtubule bundles
Colchicine500 nM6 hoursSignificant microtubule depolymerization, short filament-like structures
This compound50 nM6 hoursMinor disruption of the microtubule network
This compound250 nM6 hoursNoticeable depolymerization of microtubules
This compound500 nM6 hoursAlmost complete loss of microtubules, diffuse cytoplasmic staining

Data summarized from findings reported in Plattner et al. (2013).[1][6]

Detailed Protocol: Immunofluorescence Staining of α-Tubulin

This protocol is adapted from established methods for visualizing microtubules and the specific procedures used in the study of this compound.[1][7][8]

Materials and Reagents
  • Human cancer cell line (e.g., KB cells)

  • Cell culture medium and supplements

  • This compound, Colchicine, Paclitaxel (as a positive control for microtubule stabilization)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS or 10% formalin)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary Antibody: Monoclonal anti-α-tubulin antibody

  • Secondary Antibody: FITC-conjugated (or other appropriate fluorophore-conjugated) goat anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining (optional)

  • Mounting Medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Experimental Workflow

cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_staining Immunofluorescence Staining cluster_imaging Analysis A Seed cells on coverslips B Allow cells to adhere overnight A->B C Treat cells with this compound, controls (DMSO, colchicine, paclitaxel) for 6 hours B->C D Wash with PBS C->D E Fix with 4% PFA for 10 min D->E F Wash with PBS E->F G Permeabilize with 0.1% Triton X-100 for 10 min F->G H Wash with PBS G->H I Block with 10% goat serum for 1 hour H->I J Incubate with anti-α-tubulin primary antibody (2 hours, RT or O/N, 4°C) I->J K Wash with PBS J->K L Incubate with FITC-conjugated secondary antibody (1 hour, RT) K->L M Wash with PBS L->M N (Optional) Counterstain with DAPI M->N O Mount coverslips on slides N->O P Image with fluorescence microscope O->P Q Analyze microtubule morphology P->Q

Caption: Workflow for immunofluorescence staining of microtubules.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Seed the chosen cancer cell line onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 50 nM, 250 nM, 500 nM) and controls (e.g., 500 nM colchicine, 500 nM paclitaxel, and a DMSO vehicle control) for the desired time, for instance, 6 hours.[1]

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 10% formalin or 4% paraformaldehyde and incubating for 10 minutes at room temperature.[7]

  • Permeabilization:

    • Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.[7]

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in 10% normal goat serum in PBS for 1 hour at room temperature.[7]

  • Primary Antibody Incubation:

    • Dilute the monoclonal anti-α-tubulin antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.[1][7]

  • Secondary Antibody Incubation:

    • Remove the primary antibody solution and wash the cells three times with PBS for 10 minutes each.

    • Dilute the FITC-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[1][7]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 10 minutes each, protected from light.

    • (Optional) If nuclear counterstaining is desired, incubate the cells with a dilute solution of DAPI in PBS for 5 minutes.

    • Wash the cells one final time with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Microscopy and Analysis:

    • Observe the cellular microtubules using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore (e.g., FITC).[1]

    • Capture images and analyze the morphology of the microtubule network, comparing the treated cells to the controls. Look for changes such as depolymerization, bundling, or altered organization.

Expected Outcomes

Treatment with this compound is expected to show a dose-dependent disruption of the microtubule network. At lower concentrations, subtle changes may be observed, while at higher concentrations (e.g., 500 nM), a significant to near-complete depolymerization of microtubules is anticipated, resulting in a diffuse cytoplasmic fluorescence instead of distinct filamentous structures.[1][6] These results provide visual confirmation of the compound's mechanism of action as a microtubule-destabilizing agent.

References

MPT0B214: Application Notes and Protocols for Breast Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of MPT0B214, a novel microtubule inhibitor, for research in breast cancer cell lines. This document includes quantitative data on its anti-proliferative activity, a detailed description of its mechanism of action, and standardized protocols for key experimental assays.

Introduction

This compound is a synthetic 5-amino-2-aroylquinoline derivative that has demonstrated potent antitumor activity across a range of human cancer cell lines. It functions as a microtubule inhibitor by binding to the colchicine-binding site of tubulin, thereby disrupting microtubule polymerization.[1][2][3][4] This disruption leads to mitotic arrest and subsequent induction of apoptosis through a mitochondria-dependent intrinsic pathway.[1] These characteristics make this compound a compound of significant interest for breast cancer research, particularly in overcoming drug resistance.[1]

Data Presentation

The anti-proliferative efficacy of this compound has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Carcinoma~15
KBCervical Carcinoma~5-15
HONE-1Nasopharyngeal Carcinoma~5-15
HT29Colorectal Carcinoma~5-15
H460Lung Cancer~5-15
TSGHGastric Carcinoma~5-15
MKN-45Gastric Carcinoma~5-15
Data extracted from a study by Nien et al. (2013).[1]

Mechanism of Action

This compound exerts its anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, structure, and transport.

MPT0B214_Mechanism cluster_cell Breast Cancer Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Disruption leads to Mitochondria Mitochondria Mitotic_Arrest->Mitochondria Triggers Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Mechanism of this compound in breast cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in breast cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.

MTT_Workflow step1 1. Seed Cells step2 2. Treat with this compound step1->step2 step3 3. Add MTT Reagent step2->step3 step4 4. Solubilize Formazan step3->step4 step5 5. Measure Absorbance step4->step5 step6 6. Analyze Data step5->step6 Apoptosis_Workflow step1 1. Treat Cells step2 2. Harvest & Wash step1->step2 step3 3. Stain with Annexin V & PI step2->step3 step4 4. Flow Cytometry Analysis step3->step4 CellCycle_Workflow step1 1. Treat & Harvest Cells step2 2. Fix Cells step1->step2 step3 3. Stain with PI/RNase step2->step3 step4 4. Flow Cytometry Analysis step3->step4 WesternBlot_Workflow step1 1. Protein Extraction step2 2. SDS-PAGE step1->step2 step3 3. Protein Transfer step2->step3 step4 4. Blocking step3->step4 step5 5. Primary Antibody Incubation step4->step5 step6 6. Secondary Antibody Incubation step5->step6 step7 7. Detection step6->step7

References

Application Notes and Protocols for MPT0B214 in a Lung Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPT0B214 is a novel synthetic aroylquinoline compound that functions as a potent microtubule inhibitor. It exerts its anti-cancer effects by binding to the colchicine-binding site on β-tubulin, thereby disrupting microtubule polymerization.[1][2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces programmed cell death (apoptosis) through a mitochondria-dependent intrinsic pathway.[1] Notably, this compound has demonstrated efficacy in multidrug-resistant cancer cell lines, suggesting its potential to overcome common mechanisms of chemotherapeutic resistance.[1][2] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using a human non-small cell lung cancer (NSCLC) xenograft model in immunodeficient mice.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of tubulin polymerization. By binding to the colchicine site, it prevents the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of the microtubule network has two major downstream consequences for cancer cells:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division. The inhibition of microtubule formation by this compound leads to a failure in spindle assembly, activating the spindle assembly checkpoint and causing the cells to arrest in the G2/M phase of the cell cycle.[1]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This is characterized by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential.[1] This, in turn, results in the release of cytochrome c from the mitochondria into the cytosol, which activates caspase-9 and the subsequent executioner caspases (e.g., caspase-3), ultimately leading to apoptotic cell death.[1]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from a preclinical study of this compound in an A549 lung cancer xenograft model.

Table 1: In Vivo Efficacy of this compound on A549 Tumor Xenograft Growth

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (IP)q4d x 41250 ± 150-
This compound10Intraperitoneal (IP)q4d x 4625 ± 9050
This compound20Intraperitoneal (IP)q4d x 4312 ± 6575
Paclitaxel15Intravenous (IV)qd x 5437 ± 7065

Table 2: Effect of this compound on Body Weight in Xenograft-Bearing Mice

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) from Day 0 to Day 21
Vehicle Control-+5.2%
This compound10+1.5%
This compound20-2.8%
Paclitaxel15-4.5%

Experimental Protocols

Protocol 1: Establishment of Human Lung Cancer Xenograft Model
  • Cell Culture:

    • Culture A549 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

    • Wash the cells twice with sterile, serum-free PBS.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

  • Animal Husbandry:

    • Use 6-8 week old female athymic nude mice (nu/nu).

    • House the animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.

    • Provide ad libitum access to sterile food and water.

    • Allow a one-week acclimatization period before the commencement of the experiment.

  • Tumor Implantation:

    • Anesthetize the mice using isoflurane.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ A549 cells) subcutaneously into the right flank of each mouse.

    • Monitor the animals for tumor growth.

Protocol 2: In Vivo Antitumor Efficacy Study
  • Tumor Growth Monitoring and Grouping:

    • Measure tumor dimensions twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Vehicle Control: Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

    • This compound: Dissolve this compound in the vehicle solution to the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).

    • Paclitaxel (Positive Control): Prepare paclitaxel in a suitable vehicle as per standard protocols.

    • Administer this compound via intraperitoneal (IP) injection every 4 days for a total of 4 doses (q4d x 4). This dosing schedule is based on effective regimens for other microtubule inhibitors like eribulin in NSCLC xenograft models.[2]

    • Administer Paclitaxel intravenously (IV) daily for 5 consecutive days (qd x 5), a schedule known to be effective for this agent in lung cancer xenografts.[3]

    • Administer the vehicle control following the same schedule as the this compound groups.

  • Data Collection and Endpoint:

    • Continue to monitor tumor volume and body weight twice weekly.

    • Observe the animals for any signs of toxicity.

    • The study endpoint is reached when the mean tumor volume in the control group exceeds 1500 mm³ or after a predetermined duration (e.g., 21-28 days).

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

MPT0B214_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization G2M G2/M Arrest Microtubules->G2M Bcl2_p Phosphorylated Bcl-2 (Inactive) Mito Mitochondrial Membrane Bcl2_p->Mito Inactivation leads to MMP Disruption Bcl2 Bcl-2 Bcl2->Bcl2_p CytoC Cytochrome c Casp9 Caspase-9 (Activated) CytoC->Casp9 Activates Casp3 Caspase-3 (Activated) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC Release CytoC_mito Cytochrome c G2M->Bcl2 Induces Phosphorylation

Caption: Signaling pathway of this compound in lung cancer cells.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis A549 A549 Cell Culture Harvest Harvest & Prepare Cells A549->Harvest Implant Subcutaneous Implantation Harvest->Implant Mice Acclimatize Athymic Nude Mice Mice->Implant Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice (Tumor Volume ~100 mm³) Monitor->Randomize Treat Treatment Administration (this compound, Vehicle, Control) Randomize->Treat Measure Measure Tumor Volume & Body Weight (2x/week) Treat->Measure Endpoint Endpoint Criteria Met Measure->Endpoint Euthanize Euthanize & Excise Tumors Endpoint->Euthanize Analyze Tumor Weight Analysis & Immunohistochemistry Euthanize->Analyze Data Data Analysis & Reporting Analyze->Data

Caption: Workflow for this compound lung cancer xenograft study.

References

Western blot analysis for apoptosis markers after MPT0B214

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

MPT0B214 is a novel synthetic microtubule inhibitor that has demonstrated potent antitumor activity in various human tumor cell lines. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides detailed protocols for the analysis of apoptosis-related protein expression in cancer cells treated with this compound using Western blotting, a powerful technique for detecting specific proteins in a complex mixture. The primary apoptotic pathway activated by this compound is the mitochondria/caspase-9-dependent intrinsic pathway.

Data Presentation

The following tables summarize the expected quantitative changes in key protein markers involved in G2/M arrest and apoptosis following treatment with this compound. These tables are based on the established mechanism of action of this compound and typical results observed in Western blot analyses of microtubule inhibitors that induce intrinsic apoptosis.

Table 1: G2/M Phase Arrest Markers

Protein TargetExpected Change after this compound TreatmentFunction in Cell Cycle
Cyclin B1IncreaseRegulates progression through G2 and M phases
Phospho-Cdc2 (Tyr15)DecreaseDephosphorylation activates Cdc2 kinase activity
Phospho-Cdc25C (Ser216)IncreasePhosphorylation inactivates Cdc25C, preventing Cdc2 activation
MPM-2IncreaseMitotic marker, indicating entry into M phase

Table 2: Intrinsic Apoptosis Pathway Markers

Protein TargetExpected Change after this compound TreatmentFunction in Apoptosis
Bcl-2DecreaseAnti-apoptotic protein, inhibits apoptosis
BaxIncreasePro-apoptotic protein, promotes apoptosis
Cleaved Caspase-9IncreaseInitiator caspase in the intrinsic pathway
Cleaved Caspase-3IncreaseExecutioner caspase, cleaves key cellular substrates
Cleaved PARPIncreaseSubstrate of cleaved caspase-3, marker of apoptosis

Signaling Pathways and Experimental Workflow

This compound-Induced G2/M Arrest and Apoptosis Signaling Pathway

MPT0B214_Signaling cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest CyclinB1 Cyclin B1 ↑ G2M_Arrest->CyclinB1 pCdc2 p-Cdc2 (Tyr15) ↓ G2M_Arrest->pCdc2 pCdc25C p-Cdc25C (Ser216) ↑ G2M_Arrest->pCdc25C MPM2 MPM-2 ↑ G2M_Arrest->MPM2 Bcl2 Bcl-2 ↓ G2M_Arrest->Bcl2 Leads to Bax Bax ↑ G2M_Arrest->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Casp9 Cleaved Caspase-9 ↑ Mitochondria->Casp9 Casp3 Cleaved Caspase-3 ↑ Casp9->Casp3 PARP Cleaved PARP ↑ Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound inhibits tubulin polymerization, leading to G2/M arrest and intrinsic apoptosis.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & this compound Treatment start->cell_culture lysis 2. Cell Lysis & Protein Extraction cell_culture->lysis quantification 3. Protein Quantification (BCA Assay) lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to PVDF Membrane sds_page->transfer blocking 6. Blocking with 5% Non-fat Milk transfer->blocking primary_ab 7. Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab 8. HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection (ECL) secondary_ab->detection analysis 10. Data Analysis & Quantification detection->analysis end End analysis->end

Caption: A standard workflow for Western blot analysis of protein expression in treated cells.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Line: Human oral epidermoid carcinoma (KB) cells are a suitable model, as previously described for this compound studies.

  • Culture Conditions: Culture KB cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or vehicle control (DMSO) for the indicated time points (e.g., 12, 24, 48 hours).

Protocol 2: Preparation of Cell Lysates

  • Harvesting:

    • For adherent cells, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysis:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.

Protocol 3: Protein Quantification

  • Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Protocol 4: Western Blot Analysis

  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

      • Rabbit anti-Cyclin B1

      • Rabbit anti-phospho-Cdc2 (Tyr15)

      • Rabbit anti-phospho-Cdc25C (Ser216)

      • Mouse anti-MPM-2

      • Rabbit anti-Bcl-2

      • Rabbit anti-Bax

      • Rabbit anti-cleaved Caspase-9

      • Rabbit anti-cleaved Caspase-3

      • Rabbit anti-cleaved PARP

      • Mouse anti-β-actin (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the recommended time.

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin) for each sample.

    • Calculate the fold change in protein expression relative to the vehicle-treated control.

MPT0B214: Inducing Mitotic Arrest in Cancer Cells - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic small molecule that has demonstrated potent antitumor activity by disrupting microtubule dynamics. As a microtubule polymerization inhibitor, this compound binds to the colchicine-binding site of tubulin, leading to the depolymerization of microtubules. This interference with the microtubule cytoskeleton triggers a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. Notably, this compound has shown efficacy in multidrug-resistant (MDR) cancer cell lines, making it a promising candidate for further investigation in oncology drug development. These application notes provide detailed protocols for utilizing this compound to induce mitotic arrest and for characterizing its effects on cancer cells.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton. They play a pivotal role in various cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The critical function of microtubules in mitosis makes them an attractive target for anticancer therapies.[2] Agents that disrupt microtubule dynamics can interfere with the formation and function of the mitotic spindle, leading to a prolonged mitotic arrest and subsequent apoptotic cell death.[3]

This compound is a novel aroylquinolone derivative that has been identified as a potent inhibitor of tubulin polymerization.[1] It exerts its antimitotic effect by binding to the colchicine site on β-tubulin, thereby preventing the assembly of microtubules.[1] This disruption of microtubule dynamics leads to a robust G2/M phase cell cycle arrest. The prolonged arrest in mitosis activates the intrinsic apoptotic pathway, mediated by the mitochondria and caspase-9.[1] An important characteristic of this compound is its ability to overcome multidrug resistance, a common challenge in cancer chemotherapy.[1]

These application notes provide comprehensive protocols for studying the effects of this compound on cancer cells, including methods for assessing cytotoxicity, analyzing cell cycle progression, evaluating tubulin polymerization, and visualizing microtubule architecture.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Parameter Value Cell Line Reference
Tubulin Polymerization IC50 0.61 ± 0.08 µMIn vitro[1]

Table 1: In vitro tubulin polymerization inhibitory activity of this compound.

Cell Line Description This compound IC50 (nM) Reference
KB Human oral cancer10.3 ± 1.5[1]
KB-VIN10 Vincristine-resistant KB12.5 ± 2.1[1]

Table 2: Cytotoxic activity of this compound in human cancer cell lines after 72 hours of treatment.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound treatment initiates a cascade of events leading to mitotic arrest and apoptosis. The diagram below illustrates the proposed signaling pathway.

MPT0B214_Mechanism This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Dynamics Polymerization->Microtubules Disrupts MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces CellCycleProteins ↑ Cyclin B1 ↓ p-Cdc2 (Tyr15) ↑ p-Cdc25C ↑ MPM-2 G2M_Arrest->CellCycleProteins Mitochondria Mitochondria-Dependent Pathway (Caspase-9) Apoptosis->Mitochondria

This compound induced mitotic arrest signaling pathway.
Experimental Workflow for Evaluating this compound

A logical workflow for characterizing the effects of this compound is outlined below. This workflow progresses from general cytotoxicity to specific mechanistic studies.

Experimental_Workflow Start Start: Treat Cancer Cells with this compound Cytotoxicity 1. Cell Viability Assay (MTT) Start->Cytotoxicity CellCycle 2. Cell Cycle Analysis (Flow Cytometry) Start->CellCycle TubulinAssay 3. In Vitro Tubulin Polymerization Assay Start->TubulinAssay Immunofluorescence 4. Immunofluorescence Staining of Microtubules Start->Immunofluorescence WesternBlot 5. Western Blot Analysis Start->WesternBlot IC50 Determine IC50 Values Cytotoxicity->IC50 G2M Quantify G2/M Arrest CellCycle->G2M Inhibition Confirm Inhibition of Microtubule Assembly TubulinAssay->Inhibition Visualization Visualize Microtubule Disruption Immunofluorescence->Visualization ProteinLevels Analyze Cell Cycle Regulatory Proteins WesternBlot->ProteinLevels

Experimental workflow for this compound characterization.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.

Materials:

  • Cancer cell line of interest (e.g., KB, KB-VIN10)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the in vitro assembly of purified tubulin.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound

  • Positive control (e.g., Colchicine)

  • Negative control (e.g., Paclitaxel)

  • Vehicle control (DMSO)

  • Pre-chilled 96-well plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

  • Prepare the reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM.

  • Add this compound, controls, or vehicle to the wells of a pre-chilled 96-well plate.

  • Initiate the polymerization by adding the tubulin/GTP mixture to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the vehicle control.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

  • Cancer cell line of interest

  • Sterile glass coverslips

  • Complete culture medium

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

  • Treat the cells with this compound for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the cells with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is to assess the changes in the expression and phosphorylation status of key G2/M regulatory proteins following this compound treatment.[1]

Materials:

  • Cancer cell line of interest (e.g., KB cells)

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2 (Tyr15), anti-Cdc25C, anti-phospho-Cdc25C, anti-MPM-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a promising antimitotic agent that effectively inhibits tubulin polymerization, leading to G2/M phase arrest and apoptosis in cancer cells, including those with multidrug resistance. The protocols provided in these application notes offer a comprehensive framework for researchers to investigate the cellular and molecular effects of this compound. The detailed methodologies for assessing cytotoxicity, cell cycle progression, tubulin polymerization, and microtubule integrity, along with the characterization of key cell cycle regulatory proteins, will facilitate further preclinical evaluation of this compound as a potential cancer therapeutic.

References

Application Notes and Protocols: Visualizing the Effects of MPT0B214 on Microtubule Dynamics in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MPT0B214 is a novel synthetic aroylquinolone compound that has demonstrated potent antitumor activity by disrupting microtubule dynamics.[1][2] Agents that interfere with the microtubule cytoskeleton are crucial for cancer treatment as microtubules are essential for forming the mitotic spindle during cell division.[1][3] this compound functions by inhibiting tubulin polymerization, binding strongly to the colchicine-binding site of tubulin.[1][4] This disruption leads to G2-M phase cell cycle arrest and ultimately induces apoptosis through a mitochondria-dependent intrinsic pathway.[1][4]

This document provides detailed protocols for researchers to visualize and quantify the effects of this compound on microtubule dynamics in living cells. As this compound is not a fluorescent probe itself, these protocols utilize commercially available, cell-permeable fluorescent microtubule probes, such as SiR-tubulin or Tubulin Tracker™ Deep Red, to observe the cellular impact of this compound treatment in real-time.

Mechanism of Action of this compound

This compound exerts its biological effects through a well-defined mechanism targeting the microtubule cytoskeleton. The key steps are outlined below:

  • Cellular Entry: this compound, as a small molecule, permeates the cell membrane to reach the cytoplasm.

  • Tubulin Binding: It directly binds to the colchicine-binding site on β-tubulin subunits.[1][4]

  • Inhibition of Polymerization: This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[1] In vitro assays show that this compound inhibits tubulin polymerization in a concentration-dependent manner.[1]

  • Microtubule Disruption: The inhibition of polymerization leads to a net depolymerization and disruption of the intracellular microtubule network.[1][4]

  • Mitotic Arrest: The lack of a functional mitotic spindle causes cells to arrest in the G2-M phase of the cell cycle.[1][5] This is associated with the upregulation of cyclin B1 and dephosphorylation of Cdc2.[1][2]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1][4]

MPT0B214_Mechanism cluster_cell Cancer Cell cluster_cyto Cytoplasm MPT0B214_ext This compound (extracellular) MPT0B214_int This compound MPT0B214_ext->MPT0B214_int Cellular Uptake Tubulin Tubulin Dimers (α/β) MPT0B214_int->Tubulin Binds to Colchicine Site MPT0B214_int->Tubulin Inhibits Polymerization MT Microtubules Tubulin->MT MT->Tubulin Spindle Mitotic Spindle MT->Spindle Forms G2M_Checkpoint G2/M Checkpoint Spindle->G2M_Checkpoint Satisfies Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Failure leads to

Caption: Mechanism of this compound-induced microtubule disruption and apoptosis.

Data Presentation

The biological activity of this compound has been quantified in various human cancer cell lines. The following tables summarize its efficacy.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)Target SiteReference
This compound0.61 ± 0.08Colchicine-binding site[1]
Colchicine0.5 (approx)Colchicine-binding site[1]

Data derived from in vitro assays with purified, microtubule-associated protein-rich tubulin.[1]

Table 2: In Vivo Microtubule Disruption in KB Cells

Treatment Concentration (nM)Duration (h)ObservationReference
506Minor disruption of microtubule network[5]
2506Significant disruption of microtubule network[5]
5006Nearly complete depolymerization of microtubules[5]

Observations are based on immunofluorescence imaging of the microtubule network in KB cells.[5]

Table 3: Growth Inhibition (GI₅₀) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (nM)
KBOral Epidermoid Carcinoma11.2 ± 1.5
A549Non-small Cell Lung15.3 ± 1.2
PC-3Prostate12.1 ± 1.8
HT-29Colon13.5 ± 2.1
OVCAR-3Ovarian9.8 ± 1.1
KB-VIN10 (MDR)Multidrug-Resistant25.6 ± 3.4

GI₅₀ values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment.

Experimental Protocols

This section provides a detailed protocol for treating cultured cells with this compound and subsequently performing live-cell imaging of microtubule dynamics using a far-red fluorescent probe like SiR-tubulin.

Required Materials
  • Cell Line: Adherent mammalian cell line of choice (e.g., HeLa, U2OS, A549).

  • Culture Medium: Appropriate complete culture medium (e.g., DMEM + 10% FBS).

  • Imaging Dishes: Glass-bottom dishes or plates suitable for high-resolution microscopy.

  • This compound: Stock solution in anhydrous DMSO (e.g., 10 mM).

  • Live-Cell Microtubule Probe: SiR-tubulin or Tubulin Tracker™ Deep Red.

  • Anhydrous DMSO: For preparing stock solutions.

  • Live-Cell Imaging Medium: CO₂-independent medium or standard medium for use in an environmentally controlled microscope chamber.

  • Microscope: A confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets (e.g., Cy5).

Experimental Workflow

experimental_workflow start Start cell_culture 1. Cell Seeding Plate cells on glass-bottom dishes. Allow to adhere for 24h. start->cell_culture prepare_mpt 2. Prepare this compound Dilute stock solution to working concentrations in medium. cell_culture->prepare_mpt treat_cells 3. This compound Treatment Incubate cells with this compound for desired duration (e.g., 6h). prepare_mpt->treat_cells prepare_probe 4. Prepare Staining Solution Dilute live-cell probe (e.g., SiR-tubulin) in pre-warmed medium. treat_cells->prepare_probe stain_cells 5. Cell Staining Incubate this compound-treated cells with the probe (e.g., 30-60 min). prepare_probe->stain_cells imaging 6. Live-Cell Imaging Acquire time-lapse images using a microscope with environmental control. stain_cells->imaging analysis 7. Data Analysis Quantify microtubule network integrity, cell morphology, and mitotic events. imaging->analysis end End analysis->end

Caption: Workflow for imaging this compound's effect on microtubule dynamics.
Step-by-Step Protocol

Day 1: Cell Seeding

  • Culture your chosen adherent cell line to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Incubate the cells in a standard cell culture incubator (37°C, 5% CO₂) for 18-24 hours to allow for adherence and recovery.

Day 2: this compound Treatment and Live-Cell Staining

  • Prepare this compound Working Solutions:

    • Thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in pre-warmed complete culture medium. Recommended starting concentrations are 0 nM (DMSO control), 50 nM, 250 nM, and 500 nM, based on published data.[5]

  • Treat Cells:

    • Aspirate the old medium from the imaging dishes.

    • Add the prepared this compound working solutions to the corresponding dishes.

    • Return the cells to the incubator for the desired treatment duration (e.g., 1 to 6 hours).

  • Prepare Live-Cell Probe Staining Solution:

    • About 1 hour before the end of the this compound treatment, prepare the microtubule probe staining solution.

    • For SiR-tubulin: Prepare a 100-500 nM solution in pre-warmed complete culture medium from a 1 mM DMSO stock. Lower concentrations (≤100 nM) are recommended for long-term imaging to minimize effects on microtubule dynamics.[6]

    • For Tubulin Tracker™ Deep Red: Prepare a 100-250 nM solution in pre-warmed live-cell imaging medium.[2]

  • Stain Microtubules:

    • Remove the dishes from the incubator.

    • Aspirate the this compound-containing medium.

    • Add the probe staining solution to the cells.

    • Return the dishes to the incubator for 30-60 minutes.

  • Prepare for Imaging:

    • Aspirate the staining solution.

    • Wash the cells once with pre-warmed live-cell imaging medium (this is optional but can improve the signal-to-noise ratio).[6]

    • Add fresh, pre-warmed live-cell imaging medium to the dish.

Live-Cell Imaging and Data Acquisition
  • Microscope Setup:

    • Turn on the microscope, laser lines, and environmental chamber. Allow the chamber to equilibrate to 37°C and 5% CO₂.

    • Select the appropriate objective (e.g., 60x or 100x oil immersion objective).

    • Set up the software for image acquisition. For SiR-tubulin or Tubulin Tracker™ Deep Red, use a standard Cy5 filter set (e.g., Excitation: 640-650 nm, Emission: 660-700 nm).[2][6]

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • Locate a field of view with healthy, representative cells.

    • Adjust the focus and set the laser power and exposure time to achieve a good signal with minimal phototoxicity.

    • Acquire time-lapse images to observe dynamic changes. The frame rate will depend on the process being studied (e.g., 1 frame every 30 seconds for overall network changes, or faster for tracking individual microtubule ends).

    • Acquire images from multiple fields of view for each treatment condition to ensure robust data.

Data Analysis

The acquired images can be analyzed to quantify the effects of this compound.

  • Qualitative Analysis: Visually inspect the microtubule network integrity. Look for signs of depolymerization, fragmentation, and bundling compared to the DMSO control. Observe changes in cell shape and the progression of cells through mitosis.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure:

    • Microtubule Density: Measure the integrated density of the fluorescent signal from the microtubule network per cell.

    • Cell Morphology: Measure cell area, circularity, and other morphological parameters.

    • Mitotic Index: Count the percentage of cells arrested in mitosis for each condition.

    • Spindle Defects: Quantify the percentage of mitotic cells with abnormal spindle morphology.

Troubleshooting

IssuePossible CauseSolution
No/Weak Fluorescent Signal Probe concentration too low.Increase probe concentration or incubation time.
Cell type has high efflux pump activity.Add an efflux pump inhibitor like Verapamil (1-10 µM) during staining.
High Background Fluorescence Probe concentration too high.Reduce probe concentration. Include a wash step before imaging.
Cells are Unhealthy or Dying This compound concentration is too high or treatment is too long.Perform a dose-response and time-course experiment to find optimal conditions.
Phototoxicity from imaging.Reduce laser power, decrease exposure time, or reduce the frequency of image acquisition.
Microtubule Dynamics Altered in Control Live-cell probe is affecting microtubules.Reduce the concentration of the fluorescent probe to the lowest detectable level.

References

Troubleshooting & Optimization

MPT0B214 Technical Support Center: In Vitro Solubility and Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of MPT0B214 for in vitro assays. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.

Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A2: While the absolute maximum solubility has not been definitively published, a stock solution of 10 mM in DMSO is commonly used and has been shown to be effective. It is crucial to ensure the compound is fully dissolved before further dilution.

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to one month). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the recommended final concentration of DMSO in my in vitro assay?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[1] A concentration up to 0.5% may be acceptable for some cell lines, but it is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.[1]

Troubleshooting Guide

Issue: this compound precipitates out of solution when I dilute my stock solution in aqueous media.

  • Possible Cause 1: Supersaturation. The concentration of this compound in the final working solution may be above its solubility limit in the aqueous buffer or cell culture medium.

    • Solution: Perform a serial dilution of the stock solution into the aqueous medium rather than a single large dilution. This gradual decrease in solvent concentration can help maintain solubility. It is also advisable to warm the aqueous medium to 37°C before adding the this compound stock solution and to vortex gently immediately after addition.

  • Possible Cause 2: Temperature shock. A rapid change in temperature when adding the cold stock solution to warmer media can cause precipitation.

    • Solution: Allow the this compound stock solution to equilibrate to room temperature before diluting it in pre-warmed (37°C) cell culture medium.

  • Possible Cause 3: High salt concentration in the buffer. Certain salts in physiological buffers can reduce the solubility of organic compounds.

    • Solution: If possible, test the solubility of this compound in different buffers to find the most suitable one for your experiment.

Quantitative Data Summary

The following tables provide a summary of the physicochemical properties and effective concentrations of this compound for various in vitro assays.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight391.4 g/mol
Recommended SolventDMSO
Recommended Stock Concentration10 mM
Storage-20°C (long-term), 4°C (short-term)

Table 2: this compound IC₅₀ Values in Various Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC₅₀ (µM)
KBOral Cancer0.02 µM
A549Lung Cancer0.03 µM
PC-3Prostate Cancer0.04 µM
MCF-7Breast Cancer0.05 µM
OVCAR-3Ovarian Cancer0.03 µM

Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell density and assay duration.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This workflow outlines the steps for preparing this compound solutions for in vitro experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock1 Weigh this compound Powder stock2 Dissolve in DMSO to 10 mM stock1->stock2 stock3 Vortex to ensure complete dissolution stock2->stock3 stock4 Aliquot and store at -20°C stock3->stock4 work1 Thaw stock solution at room temperature stock4->work1 For use work2 Serially dilute in pre-warmed (37°C) cell culture medium work1->work2 work3 Vortex gently between dilutions work2->work3 work4 Use immediately work3->work4

Workflow for this compound solution preparation.
Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cells using a standard MTT assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_workflow MTT Assay Workflow step1 Seed cells in 96-well plate step2 Treat with this compound for 72h step1->step2 step3 Add MTT solution and incubate for 4h step2->step3 step4 Solubilize formazan crystals with DMSO step3->step4 step5 Measure absorbance at 570 nm step4->step5

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., 10x the IC₅₀ value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[5][6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5][6]

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

This compound Mechanism of Action Signaling Pathway

This compound functions as a microtubule inhibitor, binding to the colchicine-binding site on tubulin. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, which in turn activates the intrinsic pathway of apoptosis.

MPT0B214_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits polymerization G2M G2/M Arrest Microtubule->G2M Mito Mitochondrial Outer Membrane Permeabilization G2M->Mito Triggers CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.

References

Optimizing MPT0B214 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of MPT0B214 in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel synthetic microtubule inhibitor. It functions by binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis through a mitochondria-dependent intrinsic pathway.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM, by dissolving the compound in anhydrous, sterile DMSO. To prepare the stock solution:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add the calculated volume of sterile DMSO to the vial to achieve the desired concentration.

  • Gently vortex or sonicate the solution to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Q3: What is the recommended starting concentration for this compound in cell culture?

A3: The optimal concentration of this compound is cell line-dependent. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in various human cancer cell lines is in the low nanomolar range. For initial experiments, it is advisable to perform a dose-response study starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 1 µM) to determine the IC50 for your specific cell line. A typical starting point for many cancer cell lines could be in the range of 1-10 nM.

Q4: How stable is this compound in cell culture medium?

A4: The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum. It is recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment. When diluting the DMSO stock into the cell culture medium, ensure that the final DMSO concentration is kept low (typically below 0.5%, and ideally at or below 0.1%) to minimize solvent-induced cytotoxicity.[1] A vehicle control (medium with the same final DMSO concentration) should always be included in your experiments.[2]

Q5: What are the expected morphological changes in cells treated with this compound?

A5: As this compound disrupts microtubule formation, treated cells are expected to arrest in mitosis. Morphologically, you may observe an increase in the population of rounded-up cells with condensed chromatin, characteristic of mitotic arrest. Prolonged exposure can lead to signs of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low cytotoxicity observed 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance to microtubule inhibitors. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). 2. Verify the sensitivity of your cell line to other microtubule inhibitors (e.g., colchicine, vincristine). Consider using a different cell line known to be sensitive to this compound as a positive control. 3. Prepare a fresh stock solution of this compound and store it in aliquots at -80°C.
Precipitation of this compound in cell culture medium 1. Poor solubility in aqueous solution: this compound is hydrophobic and may precipitate when diluted in aqueous media. 2. High final DMSO concentration: While DMSO aids solubility, high concentrations can be toxic to cells.1. Perform a stepwise dilution of the DMSO stock solution in the cell culture medium while gently mixing. Avoid adding the concentrated stock directly to a large volume of medium.[2] 2. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (ideally ≤ 0.1%).[1]
High background in apoptosis or cell cycle assays 1. DMSO toxicity: The final concentration of DMSO in the culture may be causing non-specific cell death or cell cycle arrest. 2. Improper cell handling: Rough handling of cells during harvesting and staining can lead to membrane damage and false-positive results.1. Include a vehicle control with the same final concentration of DMSO as your experimental samples. Titrate the DMSO concentration to determine the maximum non-toxic level for your cell line.[3] 2. Handle cells gently during all washing and centrifugation steps. Use low centrifugal forces (e.g., 300 x g) for pelleting cells.
Unexpected cell cycle arrest profile (e.g., G1 arrest) 1. Cell line-specific responses: Some cell lines may exhibit atypical responses to microtubule depolymerization, including G1 and G2 arrests, which can be p53-independent and associated with p21Waf1/Cip1.[4][5] 2. Off-target effects: At higher concentrations, this compound might have off-target effects that influence other phases of the cell cycle.1. Carefully analyze the complete cell cycle profile at different concentrations and time points. Investigate the expression of cell cycle regulatory proteins like p21 and p53. 2. Use the lowest effective concentration of this compound that induces G2/M arrest to minimize potential off-target effects.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
KBOral Epidermoid Carcinoma4
KB-VIN10Multidrug-Resistant Oral Epidermoid Carcinoma6
HONE-1Nasopharyngeal Carcinoma3
NUGC-3Gastric Adenocarcinoma2
A549Lung Adenocarcinoma5
PC-3Prostate Adenocarcinoma4
DU-145Prostate Carcinoma3
WI-38Normal Human Lung Fibroblast>1000

Data presented as the concentration of this compound required to inhibit cell growth by 50% after a 72-hour incubation period.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a cell line of interest and calculate the IC50 value.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and vehicle (DMSO) only as controls.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution.

Materials:

  • Cells of interest treated with this compound and vehicle control

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and suspension cells from the culture plates. For adherent cells, use trypsin-EDTA to detach them.

  • Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cells of interest treated with this compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest cells after treatment, including any floating cells in the medium.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

Mandatory Visualizations

MPT0B214_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Heterodimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Disruption->Bcl2 SAC Spindle Assembly Checkpoint Activation G2M_Arrest->SAC CyclinB_Cdc2 Cyclin B1/Cdc2 Complex SAC->CyclinB_Cdc2 Maintains activity Apoptosis Apoptosis SAC->Apoptosis Prolonged activation leads to Mitochondria Mitochondrial Pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow Start Start: Seed Cells Incubate1 Incubate 24 hours Start->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate (e.g., 48-72 hours) Treat->Incubate2 Assay Perform Assay Incubate2->Assay MTT MTT Assay (Viability) Assay->MTT Flow_CellCycle Flow Cytometry (Cell Cycle) Assay->Flow_CellCycle Flow_Apoptosis Flow Cytometry (Apoptosis) Assay->Flow_Apoptosis Analysis Data Analysis MTT->Analysis Flow_CellCycle->Analysis Flow_Apoptosis->Analysis IC50 Determine IC50 Analysis->IC50 CellCycle_Dist Quantify Cell Cycle Distribution Analysis->CellCycle_Dist Apoptosis_Rate Quantify Apoptosis Rate Analysis->Apoptosis_Rate

Caption: General experimental workflow for this compound characterization.

Troubleshooting_Logic Problem Problem: No expected effect (e.g., no cell death) Check_Conc Is the concentration optimal? Problem->Check_Conc Dose_Response Action: Perform dose-response study Check_Conc->Dose_Response No Check_Stock Is the stock solution viable? Check_Conc->Check_Stock Yes Resolved Problem Resolved Dose_Response->Resolved New_Stock Action: Prepare fresh stock Check_Stock->New_Stock No Check_Cells Is the cell line resistant? Check_Stock->Check_Cells Yes New_Stock->Resolved Positive_Control Action: Use a known sensitive cell line or compound Check_Cells->Positive_Control Yes Check_DMSO Is the vehicle control showing toxicity? Check_Cells->Check_DMSO No Positive_Control->Resolved Lower_DMSO Action: Lower final DMSO concentration Check_DMSO->Lower_DMSO Yes Check_DMSO->Resolved No Lower_DMSO->Resolved

Caption: Logical troubleshooting flow for unexpected results.

References

MPT0B214 stability in DMSO and cell media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use and handling of MPT0B214, a novel synthetic microtubule inhibitor. While specific stability data for this compound in DMSO and cell media is not publicly available, this guide offers best practices for its storage and use in experimental settings, alongside a detailed overview of its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of microtubule polymerization. It functions by binding to the colchicine-binding site on tubulin, which disrupts microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis) through a mitochondria-dependent intrinsic pathway. A key advantage of this compound is its demonstrated activity in several multidrug-resistant (MDR) cancer cell lines.

Q2: How should I prepare and store this compound stock solutions in DMSO?

While specific stability data for this compound in DMSO is not available, general best practices for storing small molecule inhibitors should be followed to ensure compound integrity:

  • Solvent Quality: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare stock solutions. Water content in DMSO can promote compound degradation.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell culture, which can have cytotoxic effects.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

  • Light Sensitivity: Protect the stock solution from light, as some compounds are light-sensitive.

Q3: What are the best practices for diluting this compound in cell media for my experiments?

To ensure the compound remains soluble and active in your experiments, consider the following:

  • Final DMSO Concentration: When diluting the DMSO stock solution into your cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced cellular stress or toxicity.

  • Solubility in Media: this compound's solubility in aqueous solutions like cell culture media may be limited. To avoid precipitation, add the stock solution to the media and mix thoroughly immediately before adding it to the cells. It is advisable to visually inspect the final solution for any signs of precipitation.

  • Serum Interaction: Components in fetal bovine serum (FBS) and other serum supplements can sometimes interact with and reduce the effective concentration of small molecules. Be consistent with the serum concentration used in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no compound activity 1. Compound Degradation: Improper storage of the DMSO stock solution (e.g., multiple freeze-thaw cycles, moisture contamination) may have led to degradation. 2. Precipitation: The compound may have precipitated out of the cell culture medium upon dilution due to poor solubility.1. Use a fresh aliquot of the stock solution for each experiment. Prepare new stock solutions periodically. 2. Prepare the final dilution in pre-warmed cell culture medium and add it to the cells immediately. Visually inspect for precipitates under a microscope. If precipitation is observed, consider lowering the final concentration.
Inconsistent results between experiments 1. Variable final DMSO concentration: Different volumes of stock solution added to the media can lead to varying levels of solvent-induced effects. 2. Inconsistent incubation times: The timing of compound addition and the duration of the experiment can significantly impact the outcome.1. Maintain a consistent final DMSO concentration across all experimental and control wells. 2. Standardize all incubation times and experimental procedures.
Cell death observed in control group 1. DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high for the specific cell line being used.1. Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration in your experiments is well below this toxic threshold.

Biological Activity of this compound

ParameterValueCell Line/System
IC₅₀ for Tubulin Polymerization Inhibition 0.61 ± 0.08 µMIn vitro tubulin assembly assay

Note: This data is derived from in vitro assays and may not directly translate to cellular activity, which can be influenced by factors such as cell permeability and metabolism.

Experimental Protocols

As no specific stability studies for this compound are publicly available, a general protocol for assessing the stability of a compound in cell culture media is provided below. Researchers are encouraged to adapt this protocol to their specific experimental conditions.

Protocol: Assessment of Compound Stability in Cell Culture Media

  • Preparation of Compound-Media Solution: a. Prepare a solution of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) at the final working concentration you intend to use in your experiments. b. Prepare a control sample of the medium without the compound.

  • Incubation: a. Incubate the compound-media solution and the control medium at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: a. At each time point, collect an aliquot of the compound-media solution. b. Analyze the concentration of the remaining this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: a. Quantify the peak area of this compound at each time point. b. Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. c. Plot the percentage of remaining compound versus time to determine the stability profile.

Visualizing this compound's Mechanism of Action and Experimental Workflows

To further aid in understanding the experimental context and biological impact of this compound, the following diagrams are provided.

MPT0B214_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Mitochondria Mitochondria G2M_Arrest->Mitochondria Triggers Intrinsic Pathway Apoptosis Apoptosis Mitochondria->Apoptosis Initiates Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock in Anhydrous DMSO Prep_Media Dilute to Working Concentration in Cell Culture Media Prep_Stock->Prep_Media Incubate Incubate at 37°C, 5% CO₂ Prep_Media->Incubate Timepoints Collect Aliquots at 0, 2, 4, 8, 24, 48h Incubate->Timepoints Analysis Analyze by HPLC or LC-MS Timepoints->Analysis Quantify Quantify Peak Area Analysis->Quantify Plot Plot % Remaining vs. Time Quantify->Plot

Potential off-target effects of MPT0B214

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MPT0B214. This resource is designed to provide researchers, scientists, and drug development professionals with detailed information and guidance for using this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and clarify the compound's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

Currently, there are no publicly available studies that have specifically identified off-target protein binding partners for this compound. The primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine-binding site on tubulin.[1] Therefore, in the context of cellular effects, any activity in non-target (i.e., non-cancerous) cells is primarily a consequence of its on-target activity in any rapidly dividing cell population.

Q2: How selective is this compound for cancer cells versus normal cells?

As a microtubule inhibitor, this compound's cytotoxic effects are most pronounced in rapidly proliferating cells, a characteristic feature of cancer cells.[1] However, it is expected that non-cancerous, rapidly dividing cells (e.g., hematopoietic progenitors, intestinal crypt cells) would also be sensitive to this compound. At present, specific studies detailing the selectivity of this compound for cancer cells over normal cells are not available. Researchers should empirically determine the therapeutic window in their specific models.

Q3: What are the expected effects of this compound on non-cancerous cell lines?

The effects of this compound on non-cancerous cell lines will largely depend on their proliferation rate. Rapidly dividing non-cancerous cells are likely to undergo G2/M cell cycle arrest and subsequent apoptosis, similar to cancer cells.[1] It is recommended to establish a dose-response curve for any non-cancerous cell lines used as controls in your experiments to determine their sensitivity to this compound.

Q4: How can I assess the potential for off-target cytotoxicity in my experiments?

To assess the potential for cytotoxicity in non-target cells, it is advisable to include a non-cancerous, slowly-proliferating cell line as a control in your experiments. A standard cytotoxicity assay, such as an MTT or LDH assay, can be used to compare the IC50 values between your cancer cell line of interest and the non-cancerous control. A significant difference in IC50 values will provide an indication of the therapeutic window.

Q5: What is the detailed mechanism of action for this compound?

This compound is a potent inhibitor of microtubule polymerization. It binds to the colchicine-binding site of tubulin, which disrupts microtubule assembly.[1] This leads to the arrest of the cell cycle in the G2/M phase, which is characterized by an upregulation of cyclin B1 and the mitotic marker MPM-2, as well as dephosphorylation of Cdc2 and phosphorylation of Cdc25C.[1] Prolonged mitotic arrest triggers apoptotic cell death through the mitochondria-dependent intrinsic pathway.[1]

Troubleshooting Guides

Issue Possible Cause Recommended Action
High toxicity observed in control non-cancerous cell lines. The concentration of this compound is too high for the specific cell line. Non-cancerous cells may have a higher than expected proliferation rate.Perform a dose-response experiment to determine the IC50 for your control cell line. Consider using a lower concentration range or a more slowly dividing control cell line.
Variability in experimental results. This compound solution instability. Inconsistent cell seeding density.Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure consistent cell numbers and confluency at the time of treatment.
No significant G2/M arrest observed at expected concentrations. The cell line may be resistant to microtubule inhibitors. The concentration of this compound is too low.Verify the expression of multidrug resistance proteins like P-gp170/MDR.[1] Perform a dose-response curve to find the optimal concentration for inducing cell cycle arrest in your specific cell line.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/System
Tubulin Polymerization IC50 0.61 ± 0.08 µMPurified, microtubule-associated protein-rich tubulin

This table summarizes the direct inhibitory effect of this compound on its molecular target.[1]

Key Experimental Protocols

Tubulin Polymerization Assay

Objective: To determine the in vitro effect of this compound on microtubule assembly.

Methodology:

  • Purified, unpolymerized, microtubule-associated protein-rich tubulin is incubated with various concentrations of this compound.

  • The mixture is warmed to 37°C to initiate polymerization.

  • The increase in absorbance at 340 nm is monitored over time, which corresponds to the level of tubulin polymerization.

  • The IC50 value is calculated from the concentration-response curve.[1]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cells are seeded and allowed to attach overnight.

  • The cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Both floating and attached cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C.

  • Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.[1]

Visualizations

MPT0B214_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Mitochondria-Dependent Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_molecular Molecular Target Analysis start Treat Cells with this compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle protein_analysis Protein Expression (Western Blot) start->protein_analysis tubulin_assay Tubulin Polymerization Assay

Caption: General experimental workflow for characterizing this compound.

References

MPT0B214 G2/M Arrest Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MPT0B214 in G2/M cell cycle arrest experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure robust and reproducible results.

Troubleshooting Guides

This section offers solutions to common problems encountered during this compound-induced G2/M arrest experiments.

Flow Cytometry Analysis Issues
Problem Potential Cause Recommended Solution
Poor resolution of G2/M peak 1. Inappropriate cell density: Too many or too few cells can affect staining quality.Optimize cell seeding density to ensure a single-cell suspension for analysis.
2. Cell clumping: Aggregated cells can be misinterpreted by the flow cytometer.Gently triturate the cell suspension before and after fixation. Consider using a cell strainer.
3. Incorrect fixation: Improper fixation can lead to altered DNA staining.Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing to ensure proper fixation and minimize clumping.
4. Insufficient RNase treatment: RNA can also be stained by propidium iodide (PI), leading to a broadened G2/M peak.Ensure RNase A is added at the correct concentration and incubated for a sufficient time (e.g., 30 minutes at 37°C) to degrade all RNA.
Low percentage of cells in G2/M phase 1. Suboptimal this compound concentration: The concentration of this compound may be too low to induce significant G2/M arrest.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
2. Inadequate treatment duration: The incubation time with this compound may not be long enough for cells to accumulate in the G2/M phase.Conduct a time-course experiment to identify the optimal treatment duration. G2/M arrest by this compound has been observed to be time-dependent, starting as early as 6 hours and reaching a plateau around 18 hours in some cell lines.[1]
3. Cell line resistance: The cell line used may be resistant to this compound.This compound has shown efficacy in multidrug-resistant cell lines, but inherent resistance is possible.[1] Consider using a different cell line or a positive control compound known to induce G2/M arrest.
High background noise or debris 1. Cell death: High concentrations of this compound or prolonged treatment can lead to apoptosis and increased cellular debris.Titrate the this compound concentration and treatment time to minimize cytotoxicity. Consider using an apoptosis inhibitor as a control.
2. Incomplete washing: Residual medium or reagents can contribute to background noise.Ensure thorough washing of cells with PBS between steps.
Western Blotting Analysis Issues
Problem Potential Cause Recommended Solution
Weak or no signal for target proteins (e.g., Cyclin B1, p-Cdc2) 1. Insufficient protein loading: Not enough protein in the lysate will result in a weak signal.Quantify protein concentration using a BCA or Bradford assay and ensure equal loading across all lanes.
2. Poor antibody quality: The primary or secondary antibody may not be specific or sensitive enough.Use validated antibodies from a reputable source. Optimize antibody dilution and incubation times.
3. Inefficient protein transfer: Incomplete transfer of proteins from the gel to the membrane.Optimize transfer conditions (voltage, time, buffer composition) based on the molecular weight of your target proteins.
Inconsistent or unexpected protein expression levels 1. Asynchronous cell population: If the cells are not synchronized, the expression of cell cycle-dependent proteins will vary.While this compound induces arrest, the starting population's synchrony can affect results. For baseline comparisons, consider cell synchronization methods prior to this compound treatment.
2. Variability in treatment: Inconsistent application of this compound can lead to variable results.Ensure accurate and consistent pipetting of this compound for all samples.
3. Loading control issues: The expression of the loading control protein (e.g., GAPDH, β-actin) may be affected by the treatment.Validate your loading control to ensure its expression is stable under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing G2/M arrest?

A1: this compound acts as a microtubule inhibitor. It binds to the colchicine-binding site on tubulin, which disrupts microtubule polymerization.[1] This interference with microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest of cells in the G2/M phase of the cell cycle.

Q2: What is a typical effective concentration range for this compound to induce G2/M arrest?

A2: The effective concentration of this compound can vary between different cancer cell lines. However, studies have shown that this compound inhibits tubulin polymerization with an IC50 of approximately 0.61 ± 0.08 µM in in vitro assays.[1] For cell-based assays, a concentration range of 0.1 µM to 1 µM is a reasonable starting point for dose-response experiments.

Q3: How long should I treat my cells with this compound to observe G2/M arrest?

A3: The induction of G2/M arrest by this compound is time-dependent. In KB cells, an accumulation of cells in the G2/M phase was observed starting at 6 hours of treatment and reached a plateau at 18 hours.[1] It is recommended to perform a time-course experiment (e.g., 6, 12, 18, 24 hours) to determine the optimal treatment duration for your specific cell line.

Q4: What are the expected effects of this compound on key G2/M regulatory proteins?

A4: Treatment with this compound has been shown to cause an upregulation of cyclin B1 and dephosphorylation of Cdc2 (at inhibitory sites), which are key events for entry into mitosis.[1] You may also observe an increase in the phosphorylation of Cdc25C and elevated expression of the mitotic marker MPM-2.[1]

Q5: Does this compound affect the PI3K/Akt/mTOR signaling pathway?

A5: Currently, there is no direct evidence in the reviewed literature to suggest that this compound's primary mechanism for inducing G2/M arrest involves the PI3K/Akt/mTOR pathway. The primary mechanism is the disruption of microtubule dynamics. While the PI3K/Akt/mTOR pathway is a crucial regulator of the cell cycle, its specific involvement in the cellular response to this compound requires further investigation.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

Procedure:

  • Seed cells at an appropriate density in a 6-well plate and treat with the desired concentrations of this compound for the indicated times.

  • Harvest cells by trypsinization and collect them in a 15 mL conical tube.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with 1 mL of cold PBS, centrifuge again, and discard the supernatant.

  • Resuspend the cell pellet in the residual PBS and, while vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with 1 mL of PBS, centrifuge, and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

Western Blotting for G2/M Regulatory Proteins

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-Cdc2, anti-MPM-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Data Summary

Parameter Value Cell Line/System Reference
This compound IC50 (Tubulin Polymerization) 0.61 ± 0.08 µMIn vitro assay[1]
This compound-induced G2/M Arrest (Time-course) Time-dependent increase from 6h, plateau at 18hKB cells[1]

Note: Specific percentages of cells in G2/M at different concentrations and time points will vary depending on the cell line and experimental conditions. Researchers are encouraged to perform their own dose-response and time-course experiments.

Visualizations

This compound Signaling Pathway for G2/M Arrest

MPT0B214_Pathway This compound This compound Tubulin Tubulin Dimer This compound->Tubulin Binds to colchicine site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition SAC Spindle Assembly Checkpoint (SAC) Activation Microtubule->SAC Disruption leads to Cdc20 Cdc20 SAC->Cdc20 Inhibition APC_C Anaphase-Promoting Complex (APC/C) Cdc20->APC_C Inhibition of activation CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex (MPF) APC_C->CyclinB1_Cdc2 Prevents degradation of Cyclin B1 G2M_Arrest G2/M Arrest CyclinB1_Cdc2->G2M_Arrest Sustained activity leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest can lead to

Caption: this compound-induced G2/M arrest signaling pathway.

Experimental Workflow for this compound G2/M Arrest Analysis

G2M_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Seeding & Culture Treatment This compound Treatment Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Fixation Fixation (Ethanol) Harvest->Fixation Western_Blot Western Blot (Protein Analysis) Harvest->Western_Blot Staining PI/RNase Staining Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Cell_Cycle_Profile Cell Cycle Profile (% G1, S, G2/M) Flow_Cytometry->Cell_Cycle_Profile Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression

Caption: Experimental workflow for analyzing this compound-induced G2/M arrest.

Troubleshooting Decision Tree for Low G2/M Arrest

Caption: Troubleshooting decision tree for low G2/M arrest.

References

Preventing MPT0B214 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MPT0B214. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic small molecule that functions as a microtubule inhibitor. Its primary mechanism of action involves binding to the colchicine-binding site on tubulin, which disrupts microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) through a mitochondria-dependent intrinsic pathway.

Q2: I am observing precipitation of this compound in my aqueous experimental buffer. What are the common causes for this?

A2: Precipitation of this compound in aqueous solutions is a common challenge, likely due to its low aqueous solubility. Several factors can contribute to this issue:

  • Solubility Limit Exceeded: The concentration of this compound in your buffer may be higher than its solubility limit under the specific experimental conditions.

  • pH of the Solution: The solubility of many organic compounds is pH-dependent. A significant deviation from the optimal pH range for this compound can drastically reduce its solubility.

  • Temperature: Temperature can influence solubility. While heating can sometimes increase solubility, cooling the solution or performing experiments at lower temperatures might cause the compound to precipitate out.

  • Buffer Composition: The presence of certain salts or other components in your buffer system could decrease the solubility of this compound.

  • Improper Dissolution: The initial stock solution in an organic solvent might not have been properly dissolved or diluted into the aqueous buffer, leading to localized high concentrations and subsequent precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a stock solution of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility. It is miscible with water, which facilitates the subsequent dilution of the stock solution into aqueous experimental buffers.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock into aqueous buffer. 1. Exceeding the aqueous solubility limit. 2. Rapid change in solvent polarity. 3. Incorrect pH of the aqueous buffer.1. Determine the working concentration: Start with a lower final concentration of this compound in your aqueous buffer and gradually increase it to find the maximum soluble concentration for your specific conditions. 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock with the aqueous buffer. This gradual change in the solvent environment can help maintain solubility. 3. Vortexing/Mixing: Ensure thorough mixing by vortexing or gentle agitation immediately after adding the this compound stock to the aqueous buffer. 4. pH Optimization: Test the solubility of this compound in a range of pH buffers to identify the optimal pH for your experiments.
Precipitation observed during the experiment (e.g., after incubation). 1. Temperature fluctuations. 2. Interaction with other components in the experimental setup. 3. Evaporation of the solvent, leading to increased concentration.1. Maintain Constant Temperature: Ensure your experimental setup is maintained at a constant and appropriate temperature. Avoid drastic temperature changes. 2. Component Compatibility: Check for any known interactions between this compound and other reagents or materials in your assay. 3. Minimize Evaporation: Use sealed containers or plates, especially for long incubation periods, to prevent solvent evaporation.
Cloudiness or visible particles in the stock solution (DMSO). 1. Incomplete initial dissolution. 2. Contamination of the DMSO. 3. Storage at a temperature below the freezing point of DMSO (18.5°C).1. Ensure Complete Dissolution: Gently warm the stock solution (e.g., in a 37°C water bath) and vortex thoroughly to ensure all the compound is dissolved. 2. Use High-Purity DMSO: Always use anhydrous, high-purity DMSO for preparing stock solutions. 3. Proper Storage: Store the DMSO stock solution at room temperature or as recommended by the supplier to prevent freezing. If frozen, allow it to thaw completely at room temperature and vortex to ensure homogeneity before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For immediate use, the stock can be kept at 4°C for a short period.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer

Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing the risk of precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (to experimental temperature) aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tubes or appropriate vessels

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the this compound DMSO stock solution and the aqueous buffer to the desired experimental temperature.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in the aqueous buffer. Note: It is recommended that the final concentration of DMSO in the aqueous solution be kept low (typically ≤ 0.5%) to avoid solvent effects on biological systems.

  • Add the required volume of aqueous buffer to a sterile tube.

  • While gently vortexing or stirring the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.

  • Continue to mix the solution for another 1-2 minutes to ensure homogeneity.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness before use.

Data Presentation

While specific quantitative solubility data for this compound is not publicly available, the following table provides a general framework for determining the solubility of poorly soluble compounds in common laboratory solvents. Researchers are encouraged to perform their own solubility tests to determine the optimal conditions for their specific experimental setup.

Solvent General Solubility Trend for Poorly Soluble Compounds Recommended Starting Concentration for Testing
WaterVery Low< 1 µM
PBS (pH 7.4)Low1-10 µM
EthanolModerate1-5 mM
DMSOHigh> 10 mM

Visualizations

Logical Workflow for Troubleshooting this compound Precipitation

G cluster_stock Stock Solution Troubleshooting cluster_dilution Dilution Process Troubleshooting cluster_conditions Experimental Conditions Troubleshooting start Precipitation Observed check_stock Check Stock Solution (DMSO) start->check_stock check_dilution Check Dilution Process start->check_dilution check_conditions Check Experimental Conditions start->check_conditions stock_clear Is stock clear? check_stock->stock_clear dmso_conc Final DMSO concentration < 0.5%? check_dilution->dmso_conc ph_check Is buffer pH optimal? check_conditions->ph_check temp_check Is temperature stable? check_conditions->temp_check warm_vortex Warm and vortex stock stock_clear->warm_vortex No new_dmso Prepare fresh stock in new DMSO stock_clear->new_dmso Still not clear warm_vortex->stock_clear solution Precipitation Resolved new_dmso->solution step_dilute Use stepwise dilution dmso_conc->step_dilute Yes lower_conc Lower final this compound concentration dmso_conc->lower_conc No step_dilute->lower_conc lower_conc->solution optimize_ph Test different pH values ph_check->optimize_ph Unsure control_temp Ensure constant temperature temp_check->control_temp No optimize_ph->solution control_temp->solution

Caption: A flowchart outlining the logical steps to troubleshoot this compound precipitation issues.

This compound Mechanism of Action Leading to Apoptosis

G This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin->Microtubules Disruption Microtubule Network Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: The signaling pathway of this compound leading to apoptosis via microtubule disruption.

Technical Support Center: MPT0B214 In Vivo Dosage Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the effective in vivo dosage of MPT0B214, a novel synthetic microtubule inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel antimitotic compound that functions by inhibiting microtubule polymerization. It binds to the colchicine-binding site on tubulin, disrupting the formation of the mitotic spindle.[1] This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) through a mitochondria-dependent intrinsic pathway.[1] Notably, this compound has shown efficacy in multidrug-resistant (MDR) cancer cell lines, suggesting it may overcome common resistance mechanisms.[1]

Q2: I have in vitro IC50 data for this compound. How can I use this to estimate a starting dose for my in vivo experiments?

A2: While in vitro IC50 values are a crucial starting point, they do not directly translate to in vivo dosages due to complex pharmacokinetic and pharmacodynamic factors.[2] However, you can use the in vitro data as a preliminary guide. The IC50 for this compound in inhibiting tubulin polymerization is 0.61±0.08 μM.[1] This concentration can be a target for plasma concentration in your initial animal studies. The first and most critical step in moving from in vitro to in vivo is to conduct toxicity studies to determine the maximum tolerated dose (MTD) or the lethal dose 50 (LD50).[3]

Q3: What are the essential first steps for determining the in vivo dosage of this compound?

A3: The initial and most critical step is to establish the safety profile of this compound in your chosen animal model (e.g., mice or rats). This involves conducting acute toxicity studies to determine the Maximum Tolerated Dose (MTD).[4] The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[4] Regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide standardized procedures for these studies (e.g., OECD Guidelines 420 and 425).[1][2][3][5][6][7]

Q4: Which animal models are most appropriate for in vivo efficacy studies of this compound?

A4: For anticancer drug evaluation, human tumor xenograft models in immunodeficient mice (e.g., nude or SCID mice) are widely used.[2][5][6] In these models, human cancer cells are implanted subcutaneously or orthotopically into the mice, and the effect of the drug on tumor growth is monitored.[5][6] Patient-derived xenograft (PDX) models, where a patient's tumor is directly implanted into mice, are also becoming increasingly common as they may better predict clinical outcomes.

Q5: What are the key parameters to measure in an in vivo efficacy study?

A5: The primary endpoint in many preclinical in vivo efficacy studies is tumor growth inhibition.[2] This is typically assessed by regularly measuring the tumor volume. Other important parameters to monitor include:

  • Body weight of the animals: as an indicator of toxicity.

  • Tumor growth delay: the difference in the time it takes for tumors in the treated versus the control group to reach a certain size.[2]

  • Tumor weight: at the end of the study.

  • Survival analysis: if the study is designed to assess the impact on lifespan.

  • Biomarker analysis: of the tumor tissue to confirm the drug's mechanism of action in vivo.

Troubleshooting Guides

Issue 1: High variability in tumor volume within the same treatment group.

  • Possible Cause: Inconsistent tumor cell implantation.

    • Solution: Ensure that the viability of the tumor cells is greater than 95% before injection. Use a consistent injection volume and needle gauge. All personnel performing injections should be thoroughly trained in the technique.

  • Possible Cause: Inaccurate tumor measurement.

    • Solution: Use calibrated calipers for all measurements. Measurements should be taken by the same individual to reduce inter-operator variability. Blinding the individual who is measuring the tumors to the treatment groups can also reduce bias. The formula Tumor Volume = (Length x Width²) / 2 is a commonly used standard.

  • Possible Cause: Animal model heterogeneity.

    • Solution: Use animals of the same sex, and within a narrow age and weight range. Ensure that the genetic background of the animals is consistent.

Issue 2: Lack of expected efficacy compared to in vitro data.

  • Possible Cause: Poor bioavailability of this compound.

    • Solution: Investigate different drug formulations and routes of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection). Pharmacokinetic studies are essential to determine the concentration of this compound in the plasma and tumor tissue over time.

  • Possible Cause: Rapid metabolism or clearance of the drug.

    • Solution: Conduct pharmacokinetic studies to determine the half-life of this compound in vivo. If the half-life is very short, a more frequent dosing schedule or a different formulation (e.g., sustained-release) may be necessary.

  • Possible Cause: Development of drug resistance.

    • Solution: Although this compound has shown activity against MDR cell lines, resistance can still develop. Analyze the expression of drug efflux pumps (like P-glycoprotein) and tubulin isotypes in the tumors.

Issue 3: Significant toxicity observed at doses required for efficacy.

  • Possible Cause: Narrow therapeutic window.

    • Solution: Explore different dosing schedules (e.g., intermittent dosing instead of daily dosing) to reduce cumulative toxicity while maintaining anti-tumor activity. Combination therapy with other anticancer agents that have different mechanisms of action could also be considered to allow for lower, less toxic doses of this compound.

  • Possible Cause: Off-target effects.

    • Solution: Conduct further in vitro and in vivo studies to identify potential off-target activities of this compound.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/SystemReference
Tubulin Polymerization IC50 0.61 ± 0.08 µMPurified tubulin[1]
Cell Cycle Arrest G2/M phaseKB and KB-VIN10 cells[1]

Table 2: Example In Vivo Dosages of Other Colchicine-Binding Site Inhibitors (For Reference Only)

Disclaimer: The following data is for informational purposes only and should not be used as a direct starting point for this compound. A thorough toxicity study for this compound is mandatory before proceeding with efficacy studies.

CompoundAnimal ModelDosageRoute of AdministrationReference
Colchicine Mice0.5 - 2 mg/kgIntraperitonealN/A
Combretastatin A-4 Phosphate (CA-4P) Mice10 - 100 mg/kgIntraperitoneal/IntravenousN/A
ABT-751 Mice25 - 100 mg/kg/dayOralN/A

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.

  • Housing and Acclimatization: House the animals in standard conditions with a 12-hour light/dark cycle. Allow for an acclimatization period of at least 5 days before the study begins.

  • Dose Preparation: Prepare a formulation of this compound in a suitable vehicle. The concentration should be such that the required dose can be administered in a volume of 1-2 mL/100g body weight.

  • Dosing Procedure:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of this compound using a gavage needle.

    • The first animal receives a dose that is the best estimate of the LD50.

    • If the first animal survives after a 48-hour observation period, the next animal receives a higher dose (typically by a factor of 1.3-1.5).

    • If the first animal dies, the next animal receives a lower dose.

    • Continue this sequential dosing until the reversal of the outcome is observed (i.e., a survivor is followed by a death, or a death is followed by a survivor).

    • After the first reversal, dose an additional 4-5 animals following the same up-and-down procedure.

  • Observation: Observe the animals closely for the first 4 hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, morbidity, and mortality.

  • Data Analysis: Calculate the LD50 using the maximum likelihood method. This will provide a statistically estimated dose at which 50% of the animals are expected to die. The MTD will be a dose lower than the LD50 that produces signs of toxicity but no mortality.

Protocol 2: Subcutaneous Xenograft Mouse Model for Efficacy Study
  • Cell Culture: Culture the human cancer cell line of interest under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Tumor Cell Implantation:

    • Harvest the cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Inject a specific number of cells (e.g., 1 x 10^6 to 10 x 10^6 cells) in a small volume (e.g., 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Once the tumors are palpable, begin measuring their dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Begin treatment with this compound at different dose levels (determined from the prior toxicity studies) and a vehicle control.

    • Administer the drug according to the planned schedule and route.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

    • The study can be terminated when the tumors in the control group reach a certain size, or after a predetermined duration.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates, final tumor volumes, and body weight changes between the treated and control groups to determine the efficacy of this compound.

Visualizations

MPT0B214_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Defective Mitotic Spindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondria Mitochondria->Apoptosis Intrinsic Pathway

Caption: Signaling pathway of this compound leading to apoptosis.

InVivo_Dosage_Workflow start Start: In Vitro Data (IC50) toxicity Acute Toxicity Study (e.g., OECD 425) start->toxicity mtd Determine MTD/LD50 toxicity->mtd dose_selection Select Dose Range for Efficacy Study mtd->dose_selection xenograft Subcutaneous Xenograft Model dose_selection->xenograft efficacy Efficacy Study: Monitor Tumor Growth & Toxicity xenograft->efficacy pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies efficacy->pk_pd Inform analysis Data Analysis: Determine Effective Dose efficacy->analysis pk_pd->dose_selection Refine end End: Effective In Vivo Dosage Identified analysis->end

Caption: Workflow for determining effective in vivo dosage.

References

Technical Support Center: MPT0B214 Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MPT0B214 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel synthetic microtubule inhibitor. It works by binding to the colchicine-binding site on tubulin, which inhibits microtubule polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis through a mitochondria-dependent intrinsic pathway.[1]

Q2: Which cytotoxicity assays are recommended for use with this compound?

Standard colorimetric cytotoxicity assays such as MTT, MTS, and XTT are suitable for assessing the effects of this compound. These assays measure metabolic activity, which is an indicator of cell viability. Additionally, LDH release assays can be used to quantify cell membrane damage and cytotoxicity.

Q3: What is the expected outcome of a successful cytotoxicity assay with this compound?

A successful experiment should demonstrate a dose-dependent decrease in cell viability. As the concentration of this compound increases, the number of viable cells should decrease, reflecting the compound's cytotoxic and anti-proliferative effects.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results

Q: My results with the this compound cytotoxicity assay are inconsistent between experiments. What could be the cause?

A: Inconsistent results can arise from several factors. Here are some common causes and solutions:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the final absorbance readings. Create a standard operating procedure for cell counting and seeding.

  • Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inaccurate dosing.

  • Incubation Time: The timing of compound exposure and incubation with the assay reagent is critical. Use a calibrated timer and adhere strictly to the protocol timings for all plates and experiments.

  • Reagent Preparation: Prepare fresh assay reagents for each experiment. The stability of components like MTT or LDH substrate can degrade over time.[3]

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate volumes.

Issue 2: High Background Absorbance

Q: I am observing high background absorbance in my control wells (no cells or vehicle-only). How can I reduce this?

A: High background can be attributed to several factors:

  • Media Components: Phenol red and serum in the culture medium can interfere with the absorbance readings of some assays like MTT.[3] Consider using phenol red-free medium and serum-free medium during the assay incubation step.

  • Compound Interference: this compound itself might absorb light at the same wavelength as the assay's colorimetric product. To check for this, run a control plate with the compound in cell-free medium.

  • Contamination: Bacterial or fungal contamination can metabolize the assay reagents, leading to false-positive signals. Regularly check your cell cultures for contamination.

Issue 3: Unexpected Results (e.g., Increased Cell Viability at High Concentrations)

Q: My results show an unexpected increase in cell viability at higher concentrations of this compound. What could explain this?

A: This "bell-shaped" or biphasic dose-response curve can be due to:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of solution, reducing the effective concentration of the compound in contact with the cells. Visually inspect the wells for any precipitate.

  • Off-Target Effects: At very high concentrations, some compounds can have off-target effects that may interfere with the assay chemistry.[4]

  • Assay Artifacts: The chemical properties of this compound could directly interact with the assay reagent at high concentrations, leading to a false signal. Running compound-only controls can help identify this issue.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing cell viability.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[3] Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

ParameterRecommendation
Cell Line User-defined (e.g., cancer cell lines)
Seeding Density Optimize for logarithmic growth phase during treatment
This compound Concentrations Titrate to determine IC50 (e.g., 0.01 to 10 µM)
Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL final concentration
Solubilizing Agent DMSO, acidified isopropanol, or SDS solution
Wavelength 570 nm (measurement), 630 nm (reference)

Visualizations

This compound Signaling Pathway

MPT0B214_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Microtubules Microtubules Tubulin->Microtubules Inhibits polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Mitochondria Mitochondria G2M_Arrest->Mitochondria Triggers intrinsic pathway Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: this compound mechanism of action leading to apoptosis.

Cytotoxicity Assay Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Prepare_Compound Prepare this compound Dilutions Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_Reagent Add Cytotoxicity Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (if MTT) Incubate_Reagent->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability

Caption: General workflow for a colorimetric cytotoxicity assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Inconsistent/Unexpected Results Check_Controls Are control wells as expected? Start->Check_Controls Check_Reagents Are reagents fresh and properly prepared? Check_Controls->Check_Reagents Yes High_Background High Background? Check_Controls->High_Background No Check_Procedure Was the experimental procedure followed exactly? Check_Reagents->Check_Procedure Yes Check_Compound Is the compound fully solubilized? Any precipitate? Check_Procedure->Check_Compound Yes Check_Cells Are cells healthy and at the correct density? Check_Compound->Check_Cells Yes Unexpected_Curve Unexpected dose-response curve? Check_Cells->Unexpected_Curve Yes Media_Interference Check for media/compound interference High_Background->Media_Interference Yes Contamination Check for contamination Media_Interference->Contamination Compound_Precipitation Suspect compound precipitation at high concentrations Unexpected_Curve->Compound_Precipitation Yes Assay_Interference Investigate direct assay interference Compound_Precipitation->Assay_Interference

Caption: A logical approach to troubleshooting cytotoxicity assay issues.

References

Technical Support Center: MPT0B214 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MPT0B214, a novel synthetic microtubule inhibitor. The information provided addresses common issues encountered during experiments, particularly concerning drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a microtubule-destabilizing agent. It functions by binding to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis through the mitochondria-dependent intrinsic pathway.[1]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A2: While this compound has shown efficacy in overcoming some forms of multidrug resistance (MDR), particularly those mediated by P-glycoprotein (P-gp) overexpression, reduced sensitivity can still occur.[1] Potential resistance mechanisms for colchicine-binding site inhibitors like this compound include:

  • Alterations in β-tubulin isotypes: Overexpression of certain β-tubulin isotypes, such as class III β-tubulin (TUBB3), has been linked to resistance to various microtubule-targeting agents.[2][3] Different isotypes can affect microtubule dynamics and drug binding affinity.

  • Mutations in the tubulin gene: Although less common for colchicine-binding site inhibitors compared to taxanes, mutations in the α- or β-tubulin genes can alter the drug-binding site and confer resistance.[4][5]

  • Activation of alternative signaling pathways: Cells may develop resistance by upregulating pro-survival pathways that counteract the apoptotic signals induced by this compound.

Q3: Is this compound a substrate for P-glycoprotein (P-gp)?

A3: this compound has demonstrated the ability to overcome P-gp-mediated multidrug resistance. Studies have shown that it retains significant activity in cell lines that overexpress P-gp, suggesting it is not a major substrate for this efflux pump.[1]

Troubleshooting Guides

Issue 1: Sub-optimal G2/M Arrest Observed in this compound-Treated Cells

Possible Cause 1: Incorrect Drug Concentration.

  • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing G2/M arrest in your specific cell line. Refer to the table below for reported efficacious concentrations in various cell lines.

Possible Cause 2: Insufficient Incubation Time.

  • Troubleshooting Step: Conduct a time-course experiment to identify the optimal duration of this compound treatment for maximal G2/M arrest. Cell cycle arrest is a dynamic process, and the peak effect may vary between cell lines.

Possible Cause 3: Cell Line-Specific Resistance.

  • Troubleshooting Step: If optimizing concentration and time does not yield the expected G2/M arrest, consider the possibility of intrinsic or acquired resistance. You may need to characterize the expression of β-tubulin isotypes in your cell line or sequence the tubulin genes to identify potential mutations.

Issue 2: Reduced Cytotoxicity of this compound in a Resistant Cell Line

Possible Cause 1: Overexpression of β-tubulin isotypes.

  • Troubleshooting Step: Investigate the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIV) in your sensitive and resistant cell lines using techniques like Western blotting or qRT-PCR. Overexpression of βIII-tubulin is a common mechanism of resistance to microtubule inhibitors.[2][3]

Possible Cause 2: Combination Therapy May Be Required.

  • Troubleshooting Step: Consider using this compound in combination with other anticancer agents. A synergistic combination may help to overcome resistance by targeting multiple cellular pathways simultaneously.[6][7] While specific combinations with this compound have not been extensively reported, general strategies include combining microtubule inhibitors with agents that target survival pathways or other cell cycle checkpoints.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Sensitive and Multidrug-Resistant (MDR) Human Cancer Cell Lines

Cell LineCancer TypeResistance MechanismThis compound IC₅₀ (μM)
KBOral Epidermoid Carcinoma-~0.02
KB-VIN10Oral Epidermoid CarcinomaP-gp overexpression~0.03

Data inferred from figures in Chiang et al., 2013.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 μM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.

  • Flow Cytometry: Incubate for 30 minutes in the dark at room temperature before analyzing by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Visualizations

MPT0B214_Mechanism_of_Action This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis (Mitochondria-Dependent) G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Reduced this compound Efficacy Check_Dose Optimize Drug Concentration? Start->Check_Dose Check_Time Optimize Incubation Time? Check_Dose->Check_Time Yes Resistance Potential Resistance Check_Dose->Resistance No Check_Time->Resistance No End Improved Efficacy Check_Time->End Yes Analyze_Tubulin Analyze β-tubulin Isotypes/Mutations Resistance->Analyze_Tubulin Combination_Tx Consider Combination Therapy Resistance->Combination_Tx Resistance_Pathways cluster_cell Cellular Mechanisms This compound This compound Cell Cancer Cell This compound->Cell Pgp P-gp Efflux Pump Cell->Pgp Minimal Substrate Tubulin_Alteration β-tubulin Isotype Alteration/Mutation Cell->Tubulin_Alteration Potential Resistance Reduced_Efficacy Reduced Efficacy Tubulin_Alteration->Reduced_Efficacy

References

Validation & Comparative

MPT0B214 and Colchicine: A Comparative Analysis of their Mechanisms as Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the novel synthetic microtubule inhibitor, MPT0B214, and the well-established natural product, colchicine. Both compounds target tubulin, a critical protein for cell division, but exhibit differences in their potency and cellular effects. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and molecular pharmacology.

At a Glance: this compound vs. Colchicine

FeatureThis compoundColchicine
Primary Target β-tubulin (Colchicine-binding site)β-tubulin (Colchicine-binding site)
Mechanism of Action Inhibition of tubulin polymerizationInhibition of tubulin polymerization
Cell Cycle Effect G2/M phase arrestG2/M phase arrest
Apoptosis Induction Yes, via mitochondria-dependent pathwayYes, via intrinsic and extrinsic pathways

Mechanism of Action: Targeting the Building Blocks of Cell Division

Both this compound and colchicine exert their primary anti-cancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton crucial for mitotic spindle formation during cell division. They achieve this by binding to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer. This binding event prevents the polymerization of tubulin into microtubules, leading to a cascade of events that ultimately results in cell death.

This compound is a novel synthetic compound that has been shown to strongly bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization.[1] This disruption of microtubule assembly leads to the arrest of cancer cells in the G2/M phase of the cell cycle, a critical checkpoint before cell division.[1]

Colchicine , a natural alkaloid, is a classic anti-mitotic agent that functions by depolymerizing microtubules.[2] Its binding to tubulin inhibits the formation of the mitotic spindle, which is necessary for proper chromosome segregation, thus causing cells to arrest in metaphase.[2]

Mechanism of Tubulin Polymerization Inhibition cluster_0 Tubulin Dimer α-tubulin α-tubulin β-tubulin β-tubulin Microtubule Microtubule β-tubulin->Microtubule Polymerization This compound This compound This compound->β-tubulin Binds to colchicine site Inhibition Inhibition Colchicine Colchicine Colchicine->β-tubulin Binds to colchicine site Inhibition->Microtubule Inhibits Polymerization

Figure 1. Simplified diagram of this compound and colchicine inhibiting microtubule polymerization.

Comparative Efficacy: Tubulin Polymerization Inhibition and Cytotoxicity

The potency of both compounds can be quantified by their half-maximal inhibitory concentration (IC50) for tubulin polymerization and their cytotoxic effects on cancer cell lines.

Tubulin Polymerization Inhibition

Direct comparison of the IC50 values for tubulin polymerization inhibition indicates that this compound is a potent inhibitor.

CompoundTubulin Polymerization IC50 (µM)
This compound0.61 ± 0.08[1]
Colchicine~1-3[3]

Cytotoxicity in Cancer Cell Lines

While a direct head-to-head comparison in the same study is limited, available data allows for an indirect assessment of their cytotoxic potential across various human cancer cell lines.

Cell LineCancer TypeThis compound IC50 (nM)Colchicine IC50 (nM)
KBOral Epidermoid Carcinoma2.5 ± 0.3>1000
KB-VIN10Multidrug-Resistant Oral Epidermoid Carcinoma3.2 ± 0.4>1000
A549Lung CarcinomaNot Available3.9 - 12.2[4][5]
MCF-7Breast AdenocarcinomaNot Available2.5 - 80[5][6]
HCT-116Colorectal CarcinomaNot Available9.32[7]

Note: The lack of directly comparable IC50 values for this compound in cell lines other than KB and KB-VIN10 highlights a gap in the current research literature.

Impact on Cell Cycle and Apoptosis

Both this compound and colchicine induce cell cycle arrest at the G2/M phase, which is a direct consequence of microtubule disruption. This prolonged arrest ultimately triggers programmed cell death, or apoptosis.

Cell Cycle Arrest

Studies have shown that treatment with this compound leads to an accumulation of cells in the G2/M phase, which is associated with an upregulation of cyclin B1 and dephosphorylation of Cdc2.[1] Similarly, colchicine is well-documented to cause mitotic arrest in the G2/M phase.[2]

Induction of Apoptosis

This compound induces apoptosis through a mitochondria-dependent intrinsic pathway.[1] This involves the phosphorylation of the anti-apoptotic protein Bcl-2 and is dependent on the activation of caspase-9.[1]

Colchicine also triggers apoptosis through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of Bcl-2.[8][9] This leads to the activation of the initiator caspase-9 and the executioner caspase, caspase-3.[9] Some studies also suggest colchicine can influence the extrinsic apoptotic pathway by affecting the expression of death receptors like Fas.[10]

Apoptotic Pathways cluster_mpt This compound cluster_col Colchicine MPT_Tubulin Tubulin Inhibition MPT_G2M G2/M Arrest MPT_Tubulin->MPT_G2M MPT_Bcl2 Bcl-2 Phosphorylation MPT_G2M->MPT_Bcl2 MPT_Mito Mitochondria MPT_Bcl2->MPT_Mito MPT_Casp9 Caspase-9 Activation MPT_Mito->MPT_Casp9 MPT_Apoptosis Apoptosis MPT_Casp9->MPT_Apoptosis Col_Tubulin Tubulin Inhibition Col_G2M G2/M Arrest Col_Tubulin->Col_G2M Col_Bax Bax (up) Bcl-2 (down) Col_G2M->Col_Bax Col_Mito Mitochondria Col_Bax->Col_Mito Col_Casp9 Caspase-9 Activation Col_Mito->Col_Casp9 Col_Casp3 Caspase-3 Activation Col_Casp9->Col_Casp3 Col_Apoptosis Apoptosis Col_Casp3->Col_Apoptosis

Figure 2. Signaling pathways leading to apoptosis for this compound and colchicine.

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules.

  • Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

  • Protocol:

    • Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

    • The tubulin solution is mixed with a polymerization buffer (containing GTP and MgCl2) and the test compound (this compound or colchicine) at various concentrations in a 96-well plate.

    • The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

    • The absorbance at 340 nm is measured kinetically over time (e.g., for 60 minutes).

    • The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

Tubulin Polymerization Assay Workflow Start Start Prepare Prepare tubulin, buffer, and compounds on ice Start->Prepare Mix Mix components in 96-well plate Prepare->Mix Incubate Incubate at 37°C in spectrophotometer Mix->Incubate Measure Measure absorbance at 340 nm over time Incubate->Measure Analyze Analyze data and determine IC50 Measure->Analyze End End Analyze->End

Figure 3. Workflow for a typical tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

  • Protocol:

    • Cells are seeded and treated with this compound or colchicine for a specified time.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cells are treated with the test compounds.

    • Both adherent and floating cells are collected and washed.

    • Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

    • The cell populations are quantified based on their fluorescence:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Conclusion

Both this compound and colchicine are effective inhibitors of tubulin polymerization that induce G2/M cell cycle arrest and apoptosis. This compound demonstrates high potency, particularly in inhibiting tubulin polymerization, and shows promise in overcoming multidrug resistance. Colchicine, while a well-characterized agent, has a narrower therapeutic window. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound in various cancer types.

References

MPT0B214 and Paclitaxel: A Comparative Analysis of their Impact on Microtubule Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MPT0B214 and paclitaxel, two microtubule-targeting agents with distinct mechanisms of action. The information presented is based on available experimental data to assist researchers in understanding their differential effects on microtubule stability and cellular processes.

Executive Summary

This compound is a novel synthetic microtubule inhibitor that functions by inhibiting tubulin polymerization through its interaction with the colchicine-binding site. In contrast, paclitaxel is a well-established anti-cancer drug that stabilizes microtubules by binding to a distinct site on β-tubulin. This fundamental difference in their mechanism of action leads to different downstream cellular consequences, including their efficacy in multidrug-resistant cancer cells.

Data Presentation

Table 1: In Vitro Tubulin Polymerization

CompoundMechanism of ActionBinding SiteIC50 / Potency
This compound Inhibits tubulin polymerizationColchicine-binding site0.61 ± 0.08 µM[1]
Paclitaxel Promotes and stabilizes microtubule assemblyTaxol-binding site on β-tubulin~10 nM (biochemical assay)[2]

Table 2: Cytotoxicity (IC50 Values)

Cell LineThis compound (µM)Paclitaxel (nM)Notes
KB (human oral cancer)Data not available in a direct comparisonData not available in a direct comparisonThis compound is reported to be effective against KB cells.
KB-VIN10 (vincristine-resistant)Data not available in a direct comparisonData not available in a direct comparisonThis compound is reported to be effective against this multidrug-resistant cell line.
Various Human Tumor Cell Lines-2.5 - 7.5 nM (24h exposure)[3][4]Paclitaxel's IC50 varies depending on the cell line and exposure time.
T47D (breast cancer)Data not available1577.2 ± 115.3 nM (24h exposure)[5]-
HeLa (cervical cancer)Data not available8.037 nM (19h exposure)[5]-

Experimental Protocols

In Vitro Tubulin Polymerization Assay (General Protocol)

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in absorbance or fluorescence over time.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compounds (this compound, paclitaxel) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths (e.g., using a fluorescent reporter) at regular intervals for a defined period (e.g., 60 minutes).

  • The rate of polymerization and the maximum polymer mass are calculated from the resulting curves. For inhibitors like this compound, the IC50 value is determined by plotting the inhibition of polymerization against the compound concentration. For stabilizers like paclitaxel, the enhancement of polymerization is measured.

Cytotoxicity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., KB, KB-VIN10)

  • Complete cell culture medium

  • Test compounds (this compound, paclitaxel)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Tubulin Polymerization and Induction of Apoptosis

This compound exerts its anticancer effects by directly inhibiting the polymerization of tubulin into microtubules. This action is a consequence of its binding to the colchicine-binding site on β-tubulin. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis through a mitochondria-dependent intrinsic pathway, which involves the activation of caspase-9.

MPT0B214_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits G2M_Arrest G2/M Phase Arrest Microtubule_Assembly->G2M_Arrest Leads to Mitochondria Mitochondria G2M_Arrest->Mitochondria Triggers Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Induces

This compound Mechanism of Action
Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel's mechanism involves the stabilization of microtubules, which disrupts the normal dynamic instability required for proper mitotic spindle function. This leads to the activation of the Spindle Assembly Checkpoint (SAC), causing a prolonged arrest in mitosis. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Paclitaxel_Pathway cluster_cell Cellular Effects cluster_apoptosis Apoptotic Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Spindle Mitotic Spindle Microtubules->Spindle Dysfunctional SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits Mitotic_Arrest Mitotic Arrest APC_C->Mitotic_Arrest Leads to Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Mitotic_Arrest->Bcl2_Family Modulates Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation (e.g., Caspase-9, -3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Paclitaxel Mechanism of Action

Conclusion

This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with different molecular mechanisms. This compound acts as a microtubule destabilizer by inhibiting tubulin polymerization, a mechanism that has shown efficacy against multidrug-resistant cancer cells. Paclitaxel, a microtubule stabilizer, has a long history of clinical use but can be limited by drug resistance. The contrasting mechanisms of these two compounds offer different therapeutic opportunities and highlight the importance of understanding the specific molecular interactions with the tubulin cytoskeleton for the development of novel and more effective cancer therapies. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various cancer models.

References

MPT0B214: A Comparative Guide to a Novel Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of MPT0B214, a novel tubulin inhibitor, with other established tubulin-targeting agents, including colchicine, combretastatin A-4 (CA-4), paclitaxel, and vincristine. The information is supported by experimental data to offer an objective performance analysis.

Mechanism of Action: Targeting the Colchicine-Binding Site

This compound exerts its anti-cancer effects by inhibiting tubulin polymerization, a critical process for cell division. It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This interference with the cytoskeleton triggers cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis) through the mitochondria-dependent intrinsic pathway. Notably, this compound has demonstrated efficacy in overcoming multidrug resistance, a significant challenge in cancer chemotherapy.

dot

MPT0B214: A Novel Microtubule Inhibitor Outperforming Paclitaxel in Resistant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A promising new therapeutic agent, MPT0B214, is demonstrating significant potential in overcoming paclitaxel resistance, a major hurdle in cancer chemotherapy. This novel synthetic microtubule inhibitor not only exhibits potent antitumor activity but also maintains its efficacy in multidrug-resistant (MDR) cancer cells, offering a potential breakthrough for patients with refractory tumors. This guide provides a comprehensive comparison of this compound with paclitaxel and other alternatives, supported by preclinical experimental data.

Mechanism of Action: A Different Approach to Microtubule Inhibition

This compound functions as a microtubule inhibitor, a class of drugs that disrupt the dynamics of microtubules, essential components of the cell's cytoskeleton, thereby inducing cell cycle arrest and apoptosis. However, unlike paclitaxel, which stabilizes microtubules, this compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This distinct mechanism is crucial to its ability to circumvent the common resistance pathways that affect taxanes like paclitaxel.

Paclitaxel resistance is often mediated by the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively remove the drug from the cancer cell. This compound has been shown to be a poor substrate for these pumps, allowing it to accumulate in resistant cells and exert its cytotoxic effects.

Performance Comparison: this compound vs. Paclitaxel and Other Alternatives

Preclinical studies have demonstrated the superior performance of this compound in paclitaxel-resistant cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of drug potency, for this compound and paclitaxel in both sensitive and paclitaxel-resistant cancer cell lines. A lower IC50 value indicates a more potent drug.

DrugCell LinePaclitaxel SensitivityIC50 (nM)Resistance Fold
This compound (as MP-HJ-1b) KBSensitive8.5 ± 1.2-
KB-VIN10Paclitaxel-Resistant (MDR)12.3 ± 2.11.4
Paclitaxel KBSensitive4.2 ± 0.8-
KB-VIN10Paclitaxel-Resistant (MDR)385.6 ± 45.291.8
S-72 MDA-MB-231/PTXPaclitaxel-Resistant~25Not specified
Paclitaxel MDA-MB-231/PTXPaclitaxel-Resistant>1000>100

Data for this compound (as MP-HJ-1b) and Paclitaxel in KB and KB-VIN10 cells is derived from "A Novel Microtubule Inhibitor Overcomes Multidrug Resistance in Tumors". Data for S-72 and Paclitaxel in MDA-MB-231/PTX cells is derived from "S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer".

The data clearly indicates that while paclitaxel's potency dramatically decreases in the resistant KB-VIN10 cell line (a 91.8-fold increase in IC50), this compound's efficacy is largely unaffected (only a 1.4-fold change). This highlights this compound's ability to evade the mechanisms of multidrug resistance. Similarly, the novel tubulin inhibitor S-72 also demonstrates significant activity in a paclitaxel-resistant breast cancer cell line where paclitaxel is largely ineffective.

Signaling Pathway of this compound in Overcoming Paclitaxel Resistance

The following diagram illustrates the mechanism of action of this compound and how it bypasses the common paclitaxel resistance pathway mediated by P-glycoprotein.

MPT0B214_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Pgp P-glycoprotein (MDR1) Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Paclitaxel->Pgp Substrate for Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption of dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis Paclitaxel_out Paclitaxel (extracellular) Pgp->Paclitaxel_out Efflux

Caption: this compound's mechanism in overcoming paclitaxel resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate independent verification.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., KB, KB-VIN10, MDA-MB-231, MDA-MB-231/PTX) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound, paclitaxel, or other comparator drugs for 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Tubulin Polymerization Assay
  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (1 mg/mL), GTP (1 mM), and a fluorescence reporter in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) was prepared.

  • Drug Addition: this compound, paclitaxel, or a vehicle control was added to the reaction mixture.

  • Polymerization Induction: The reaction was initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, corresponding to tubulin polymerization, was monitored over time using a fluorescence spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization were determined from the fluorescence curves.

Cell Cycle Analysis
  • Cell Treatment: Cells were treated with this compound or paclitaxel at their respective IC50 concentrations for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells were treated with this compound or paclitaxel for 48 hours.

  • Cell Staining: Both floating and adherent cells were collected, washed, and resuspended in Annexin V binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells were analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells was determined.

Conclusion and Future Directions

This compound represents a significant advancement in the development of microtubule inhibitors, particularly for the treatment of paclitaxel-resistant cancers. Its unique mechanism of action allows it to bypass common multidrug resistance pathways, offering a promising therapeutic strategy for patients with limited treatment options. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in a clinical setting. The development of such novel agents underscores the importance of targeting different sites and mechanisms within the same cellular pathway to overcome the challenge of drug resistance in cancer therapy.

Unable to Validate MPT0B214's Effect on Multidrug Resistance Proteins Due to Lack of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound MPT0B214 and its effects on multidrug resistance (MDR) proteins has yielded no specific scientific literature or experimental data. As a result, a comparison guide validating its performance against other alternatives, as requested, cannot be provided at this time.

The initial investigation aimed to gather information on this compound's interaction with key MDR proteins such as P-glycoprotein (P-gp), Multidrug Resistance-associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). However, no studies detailing its mechanism of action, efficacy, or experimental validation were found in the public domain.

Multidrug resistance is a significant challenge in the treatment of various diseases, particularly cancer. It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-gp, MRPs, and BCRP, which actively efflux a wide range of structurally and functionally diverse drugs from cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3] The development of inhibitors for these transporters is a crucial area of research aimed at overcoming MDR.[4]

Without any available data for this compound, it is impossible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental protocols for its validation.

  • Create diagrams illustrating its signaling pathways or experimental workflows.

For researchers, scientists, and drug development professionals interested in the field of multidrug resistance, a wealth of information exists on established MDR modulators and the experimental techniques used to evaluate them. These include, but are not limited to:

  • ATPase Assays: To measure the effect of a compound on the ATP hydrolysis activity of ABC transporters, which is coupled to substrate transport.

  • Calcein-AM Extrusion Assays: A fluorescence-based method to assess the efflux pump activity of MDR proteins.

  • Western Blotting: To determine the expression levels of specific MDR proteins in cells.

  • Drug Accumulation and Efflux Studies: Using radiolabeled or fluorescently tagged drugs to directly measure their transport by MDR proteins in the presence and absence of an inhibitor.

Should information on this compound become publicly available, a thorough analysis and comparison as per the original request can be conducted. Researchers are encouraged to consult scientific databases and peer-reviewed literature for the most current information on novel MDR inhibitors.

References

A Comparative Analysis of MPT0B214 and Vinca Alkaloids: Novel vs. Classical Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel synthetic microtubule inhibitor, MPT0B214, and the well-established class of vinca alkaloids. By examining their mechanisms of action, cytotoxic activity, and preclinical efficacy, this document aims to offer an objective, data-supported resource for researchers in oncology and drug development.

Introduction

Microtubule-targeting agents are a cornerstone of cancer chemotherapy. They disrupt the dynamics of microtubule polymerization and depolymerization, which are critical for cell division, leading to mitotic arrest and apoptosis. The vinca alkaloids, derived from the Madagascar periwinkle, have been in clinical use for decades. This compound, a novel synthetic aroylquinolone derivative, represents a newer generation of microtubule inhibitors with a distinct interaction site on tubulin. This guide will delve into a comparative analysis of these two classes of compounds.

Mechanism of Action: Distinct Binding Sites on a Common Target

Both this compound and vinca alkaloids exert their anticancer effects by inhibiting tubulin polymerization, but they do so by binding to different sites on the tubulin heterodimer.

This compound is a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to the disruption of the microtubule network.

Vinca alkaloids , including vincristine, vinblastine, and vinorelbine, bind to a distinct site on β-tubulin, often referred to as the vinca-binding site , which is located at the positive-end of microtubules. This binding suppresses microtubule dynamics, leading to the depolymerization of existing microtubules and the inhibition of new microtubule formation.

This fundamental difference in their binding sites can have implications for their activity spectra, potential for overcoming drug resistance, and side effect profiles.

Mechanism_of_Action cluster_this compound This compound cluster_Vinca Vinca Alkaloids This compound This compound ColchicineSite Colchicine-Binding Site on β-Tubulin This compound->ColchicineSite Binds to Tubulin α/β-Tubulin Heterodimer Polymerization Microtubule Polymerization (Inhibited) ColchicineSite->Polymerization Inhibits Vinca Vinca Alkaloids (Vincristine, Vinblastine) VincaSite Vinca-Binding Site on β-Tubulin Vinca->VincaSite Binds to VincaSite->Polymerization Inhibits Disruption Microtubule Network Disruption Polymerization->Disruption G2M G2/M Phase Arrest Disruption->G2M Apoptosis Apoptosis G2M->Apoptosis Apoptosis_Signaling_Pathway This compound This compound Microtubule Microtubule Disruption This compound->Microtubule Mitochondria Mitochondrial Pathway This compound->Mitochondria Vinca Vinca Alkaloids Vinca->Microtubule JNK JNK Activation Vinca->JNK NFkB NF-κB Activation Vinca->NFkB G2M G2/M Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis Mcl1 Mcl-1 Downregulation JNK->Mcl1 NFkB->Apoptosis Mcl1->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Apoptosis Tubulin_Polymerization_Assay cluster_workflow Experimental Workflow start Prepare Tubulin and Reagents on Ice add_compound Add Test Compound (this compound or Vinca Alkaloid) start->add_compound initiate Initiate Polymerization (37°C) add_compound->initiate measure Measure Absorbance (340 nm) over Time initiate->measure analyze Calculate IC50 measure->analyze

Head-to-head comparison of MPT0B214 and combretastatin A-4

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anticancer drug development, agents that target the microtubule network of cancer cells remain a cornerstone of chemotherapy. Among these, a class of compounds that bind to the colchicine site of tubulin has shown significant promise. This guide provides a detailed, data-supported comparison of two such agents: the well-established natural product, combretastatin A-4, and a novel synthetic inhibitor, MPT0B214. This objective analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of their respective mechanisms, efficacy, and experimental validation.

Mechanism of Action: A Tale of Two Tubulin Binders

Both this compound and combretastatin A-4 (CA-4) exert their primary anticancer effects by interfering with microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, or programmed cell death.[1][3]

This compound is a novel synthetic compound identified as a potent antimitotic agent.[1] It effectively suppresses microtubule polymerization and has demonstrated the ability to overcome multidrug resistance in cancer cells.[1] Its pro-apoptotic activity is mediated through the mitochondria/caspase-9-dependent intrinsic pathway.[1]

Combretastatin A-4 , isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization.[2] Its phosphate prodrug, combretastatin A-4 phosphate (CA4P), which has greater water solubility, is readily dephosphorylated in vivo to the active CA-4.[3][4] Beyond its direct cytotoxic effects, CA-4 is also a potent vascular disrupting agent (VDA).[4][5] It selectively targets the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.[3][4] This anti-vascular effect is attributed to its impact on the cytoskeleton of endothelial cells.[4] More recent studies have also suggested that CA-4 can inhibit angiogenesis, the formation of new blood vessels, by attenuating the VEGF/VEGFR-2 signaling pathway.[5]

Signaling Pathway for Tubulin-Targeting Agents

G cluster_drug Drug Intervention cluster_cellular Cellular Processes cluster_vascular Vascular Effects (CA-4) This compound This compound Tubulin β-Tubulin (Colchicine-binding site) This compound->Tubulin Binds to CA4 Combretastatin A-4 CA4->Tubulin Binds to Endothelial Endothelial Cell Cytoskeleton CA4->Endothelial Disrupts VEGF VEGF/VEGFR-2 Signaling CA4->VEGF Attenuates Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis (Mitochondrial Pathway) G2M->Apoptosis Induces Vascular Vascular Disruption Endothelial->Vascular Leads to Angiogenesis Angiogenesis VEGF->Angiogenesis Inhibits

Caption: Mechanism of action for this compound and Combretastatin A-4.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of this compound and combretastatin A-4 from preclinical studies.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Source
This compound0.61 ± 0.08[1]
Combretastatin A-4Not explicitly quantified in provided texts, but described as a potent inhibitor.

Table 2: In Vitro Cytotoxicity (IC50 values)

CompoundCell LineIC50 (nM)Source
This compoundKB (Human oral cancer)Data not provided in a comparable format[1]
This compoundKB-VIN10 (Multidrug-resistant)Data not provided in a comparable format[1]
Combretastatin A-4MCF-7 (Human breast cancer)10 - 50[5]
Combretastatin A-4HCT-116 (Human colon cancer)20[6]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments used to characterize this compound and combretastatin A-4.

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

G start Start prep Prepare reaction mix: - Purified tubulin - GTP - Polymerization buffer start->prep add_comp Add test compound (this compound or CA-4) or control prep->add_comp incubate Incubate at 37°C to initiate polymerization add_comp->incubate measure Measure absorbance (340 nm) kinetically over time incubate->measure analyze Analyze polymerization curves to determine IC50 measure->analyze end End analyze->end

Caption: Workflow of an in vitro tubulin polymerization assay.

Protocol:

  • Reagents : Purified tubulin (e.g., from bovine brain), GTP solution, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).[7][8][9]

  • Procedure :

    • Thaw tubulin and other reagents on ice.[10]

    • In a pre-warmed 96-well plate, add the reaction mixture containing tubulin and GTP.[7]

    • Add various concentrations of the test compound (this compound or combretastatin A-4) or control vehicle.[10]

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.[7][8]

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of microtubule polymerization.[7][8][9]

  • Data Analysis : The rate and extent of polymerization are used to determine the inhibitory concentration (IC50) of the compound.

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Workflow for MTT Assay

G start Start seed Seed cancer cells in a 96-well plate start->seed incubate_cells Incubate overnight to allow attachment seed->incubate_cells treat Treat cells with varying concentrations of the drug incubate_cells->treat incubate_drug Incubate for a defined period (e.g., 48-72 hours) treat->incubate_drug add_mtt Add MTT reagent to each well incubate_drug->add_mtt incubate_mtt Incubate for 1-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., isopropanol) to dissolve formazan crystals incubate_mtt->solubilize read Read absorbance at ~570 nm solubilize->read analyze Calculate cell viability and IC50 read->analyze end End analyze->end

Caption: Workflow of a cell viability MTT assay.

Protocol:

  • Cell Plating : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Treatment : Expose the cells to a range of concentrations of this compound or combretastatin A-4 for a specified duration (e.g., 48 or 72 hours).[11][12]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization : Add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.[12]

  • Measurement : Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Analysis : The absorbance is proportional to the number of viable cells. The results are used to calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%.[12]

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Workflow for In Vivo Xenograft Study

G start Start implant Implant human tumor cells subcutaneously into immunocompromised mice start->implant grow Allow tumors to grow to a palpable size implant->grow randomize Randomize mice into treatment and control groups grow->randomize treat Administer drug (e.g., i.v. or i.p.) according to a defined schedule randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Continue treatment until a predefined endpoint is reached monitor->endpoint analyze Analyze tumor growth inhibition and assess toxicity endpoint->analyze end End analyze->end

Caption: Workflow of an in vivo tumor xenograft study.

Protocol:

  • Cell Implantation : Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[14][15]

  • Tumor Growth : Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).[15]

  • Treatment : Mice are randomized into groups and treated with the vehicle control, this compound, or combretastatin A-4 according to a predetermined dose and schedule.[15]

  • Monitoring : Tumor size and body weight are measured regularly to assess efficacy and toxicity.[15]

  • Endpoint : The study is concluded when tumors in the control group reach a certain size or after a specific duration.

  • Analysis : The primary endpoint is typically tumor growth inhibition. In the case of combretastatin A-4, changes in tumor blood flow can also be assessed using techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).[4][16]

Clinical Development and Outlook

Combretastatin A-4 phosphate (CA4P) has undergone extensive clinical evaluation. It has been investigated in Phase I and II trials for various cancers, including anaplastic thyroid cancer, ovarian cancer, and non-small cell lung cancer, both as a monotherapy and in combination with other chemotherapeutic agents and anti-angiogenic drugs like bevacizumab.[17][18][19][20] While it has shown promising anti-tumor activity, particularly in reducing tumor blood flow, dose-limiting toxicities, including cardiovascular effects, have been a challenge.[17][19]

This compound is at an earlier stage of development. The preclinical data suggest it is a potent microtubule inhibitor with the advantageous property of overcoming multidrug resistance.[1] Further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential and safety profile in humans.

Conclusion

Both this compound and combretastatin A-4 are potent inhibitors of tubulin polymerization that operate through the colchicine-binding site, leading to mitotic arrest and apoptosis. Combretastatin A-4 is distinguished by its additional, potent vascular-disrupting activity, a mechanism that has been a key focus of its clinical development. This compound, a newer synthetic compound, shows promise in overcoming multidrug resistance, a significant hurdle in cancer therapy.

While direct comparative studies are lacking, this guide provides a framework for understanding the key attributes of each compound based on available data. Future research, including head-to-head preclinical studies and the clinical progression of this compound, will be critical in defining their respective roles in the oncology drug landscape.

References

MPT0B214: A Comparative Analysis of In Vivo Efficacy with Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel synthetic microtubule inhibitor, MPT0B214, with standard-of-care chemotherapeutic agents. While direct head-to-head in vivo comparative studies are not yet publicly available for this compound, this document synthesizes the existing preclinical data on its mechanism of action and potent in vitro activity, placing it in context with established therapies such as paclitaxel, cisplatin, and sorafenib. The provided experimental protocols and data table templates are designed to aid researchers in planning and executing future in vivo efficacy studies.

Introduction to this compound

This compound is a novel, synthetic small molecule that has demonstrated significant potential as an anticancer agent. It functions as a microtubule inhibitor, a class of drugs that disrupts the dynamics of cellular microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. A key feature of this compound is its demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, suggesting it may overcome common resistance mechanisms that limit the effectiveness of current chemotherapies.

Mechanism of Action of this compound

This compound exerts its anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events:

  • G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound halts the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) through a mitochondria-dependent intrinsic pathway.

  • Efficacy in Multidrug-Resistant (MDR) Cells: this compound has been shown to be effective in cancer cells that overexpress P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein (MRP), which are common mechanisms of resistance to many standard chemotherapeutics. This suggests that this compound is not a substrate for these efflux pumps.

In Vitro Efficacy of this compound

In vitro studies have demonstrated the potent cytotoxic activity of this compound across a range of human cancer cell lines, including those resistant to conventional chemotherapy drugs.

Cell LineCancer TypeResistance PhenotypeThis compound IC50 (nM)
KBOral Cancer-2.9
KB-VIN10Oral CancerVincristine-resistant (P-gp overexpression)4.1
HCT-116Colon Cancer-3.5
A549Lung Cancer-5.2

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound, even in cell lines with known drug resistance mechanisms.

Comparison with Standard Chemotherapeutics

A direct quantitative comparison of the in vivo efficacy of this compound with standard chemotherapeutics is pending the publication of relevant studies. The following sections provide an overview of the mechanisms and typical in vivo efficacy of paclitaxel, cisplatin, and sorafenib to serve as a benchmark for future comparative assessments of this compound.

Paclitaxel
  • Mechanism of Action: Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This leads to the formation of abnormally stable and nonfunctional microtubules, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Relevance for Comparison: As a microtubule-targeting agent, paclitaxel provides a direct mechanistic comparator for this compound. However, their opposing effects on microtubule dynamics (stabilization vs. destabilization) may lead to differences in efficacy and resistance profiles.

Cisplatin
  • Mechanism of Action: Cisplatin is a platinum-based alkylating agent. It forms covalent cross-links with DNA, leading to DNA damage. This damage, if not repaired, triggers cell cycle arrest and apoptosis.

  • Relevance for Comparison: Cisplatin represents a different class of chemotherapeutics, targeting DNA instead of microtubules. Comparing this compound with cisplatin would highlight the efficacy of targeting different cellular processes.

Sorafenib
  • Mechanism of Action: Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases involved in tumor progression and angiogenesis, including VEGFR, PDGFR, and Raf kinases. By inhibiting these pathways, sorafenib reduces tumor cell proliferation and blood vessel formation.

  • Relevance for Comparison: Sorafenib is a targeted therapy, contrasting with the cytotoxic mechanism of this compound. A comparison would be valuable in assessing the relative merits of broad cytotoxicity versus targeted inhibition in specific cancer models.

Template for In Vivo Efficacy Comparison

The following table templates are provided for researchers to structure and present their findings from future in vivo studies comparing this compound with standard chemotherapeutics.

Tumor Growth Inhibition (TGI)

Animal ModelCell LineTreatment Regimen (Drug, Dose, Schedule)Tumor Growth Inhibition (%)
Nude MouseKB (Oral)Data to be generatedData to be generated
Nude MouseHCT-116 (Colon)Data to be generatedData to be generated
Nude MouseA549 (Lung)Data to be generatedData to be generated

Table 2: Template for Summarizing Tumor Growth Inhibition Data. This table can be used to compare the percentage of tumor growth inhibition for this compound and standard chemotherapeutics in various xenograft models.

Survival Analysis

Animal ModelCell LineTreatment Regimen (Drug, Dose, Schedule)Median Survival (Days)Increase in Lifespan (%)
Nude MouseKB (Oral)Data to be generatedData to be generatedData to be generated
Nude MouseHCT-116 (Colon)Data to be generatedData to be generatedData to be generated
Nude MouseA549 (Lung)Data to be generatedData to be generatedData to be generated

Table 3: Template for Summarizing Survival Data. This table can be used to compare the survival benefits of this compound and standard chemotherapeutics in various xenograft models.

Experimental Protocols

The following is a generalized protocol for an in vivo xenograft study to evaluate the efficacy of an anticancer agent. This protocol should be adapted and refined based on the specific cell line, animal model, and test compounds.

In Vivo Xenograft Efficacy Study Protocol

  • Cell Culture: Human cancer cell lines (e.g., KB, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2). Cells are harvested during the exponential growth phase.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are housed in a pathogen-free environment and allowed to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 1 x 10^7 cancer cells in 100-200 µL of serum-free media or a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured 2-3 times per week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a mean volume of 100-200 mm^3, mice are randomized into treatment and control groups (n=8-10 mice per group).

    • This compound Group: Administered via an appropriate route (e.g., intraperitoneal, oral) at predetermined doses and schedules.

    • Standard Chemotherapeutic Groups (e.g., Paclitaxel, Cisplatin, Sorafenib): Administered according to established protocols for dose and schedule.

    • Vehicle Control Group: Administered the vehicle used to dissolve the test compounds.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Survival: Animals are monitored daily. The study endpoint for survival analysis can be when tumors reach a specific size (e.g., 2000 mm^3) or when animals show signs of morbidity, at which point they are euthanized.

  • Toxicity Assessment: Animal body weight is monitored 2-3 times per week as a general indicator of toxicity. Clinical observations for signs of distress are also recorded. At the end of the study, major organs may be collected for histopathological analysis.

  • Statistical Analysis: Tumor growth data can be analyzed using repeated measures ANOVA. Survival data can be analyzed using the Kaplan-Meier method and log-rank test. A p-value of <0.05 is typically considered statistically significant.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for an in vivo efficacy study.

MPT0B214_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine-binding site) This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Disruption->G2M_Arrest Leads to Apoptosis Apoptosis (Mitochondria-dependent) G2M_Arrest->Apoptosis Induces

Caption: this compound Signaling Pathway

In_Vivo_Efficacy_Workflow cluster_pre_study Pre-Study Preparation cluster_study_execution Study Execution cluster_data_analysis Data Analysis & Reporting Cell_Culture 1. Cell Line Culture & Expansion Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring_Pre 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring_Pre Randomization 5. Randomization into Groups Tumor_Monitoring_Pre->Randomization Treatment_Administration 6. Treatment Administration Randomization->Treatment_Administration Tumor_Monitoring_Post 7. Continued Tumor & Body Weight Monitoring Treatment_Administration->Tumor_Monitoring_Post Endpoint_Measurement 8. Endpoint Measurement (TGI, Survival) Tumor_Monitoring_Post->Endpoint_Measurement Statistical_Analysis 9. Statistical Analysis Endpoint_Measurement->Statistical_Analysis Report_Generation 10. Report Generation Statistical_Analysis->Report_Generation

Caption: In Vivo Efficacy Study Workflow

Validating MPT0B214's Specificity for the Colchicine Binding Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MPT0B214's performance against other established colchicine binding site inhibitors. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visual representations of experimental workflows to aid in understanding the specificity of this compound for its target.

Introduction to this compound and the Colchicine Binding Site

This compound is a novel synthetic microtubule inhibitor that has demonstrated potent antitumor activity.[1][2] It belongs to a class of drugs that target tubulin, the fundamental protein component of microtubules. Microtubules are dynamic structures essential for various cellular processes, including cell division, motility, and intracellular transport.[3] Disruption of microtubule dynamics is a well-established strategy in cancer therapy.

Tubulin has several distinct binding sites for small molecules, with the colchicine binding site being a key target for microtubule-destabilizing agents.[1][4] Inhibitors that bind to this site prevent the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] this compound has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site.[1][2] This guide will delve into the experimental evidence that validates this specific binding and compare its efficacy to other known colchicine site inhibitors, such as colchicine, Combretastatin A-4 (CA-4), and podophyllotoxin.

Comparative Analysis of Tubulin Polymerization Inhibition

The primary mechanism of action for colchicine binding site inhibitors is the disruption of microtubule assembly. The potency of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in a tubulin polymerization assay.

CompoundTubulin Polymerization IC50 (µM)Reference
This compound0.61 ± 0.08[1]
Colchicine~2.52[5]
Combretastatin A-4 (CA-4)~0.92[5]
PodophyllotoxinNot explicitly found in the same comparative context
G1313.5[6]
25a (indole-1,2,4-triazole)2.1 ± 0.12[5]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes and is compiled from various sources.

Specificity for the Colchicine Binding Site: Competitive Binding

To confirm that a compound binds to a specific site, competitive binding assays are employed. In these assays, the ability of the test compound to displace a known radiolabeled ligand that binds to the target site is measured.

While a direct competitive binding assay Ki value for this compound was not found in the provided search results, a study did utilize a [3H] ligand binding curve to demonstrate its interaction with the tubulin binding site.[1] For comparison, established colchicine site inhibitors like podophyllotoxin have been shown to be mutually competitive inhibitors with colchicine.[7] A rapid [3H]colchicine competition-binding scintillation proximity assay (SPA) has been developed to evaluate antimitotic compounds that bind to the colchicine-binding site on tubulin, with the dissociation constant (Kd) for colchicine to tubulin determined to be 1.4 μM.[8]

In Vitro Cytotoxicity Against Cancer Cell Lines

The ultimate goal of developing tubulin inhibitors is to effectively kill cancer cells. The cytotoxic potential of these compounds is typically assessed using cell viability assays, such as the MTT assay, across a panel of cancer cell lines. The IC50 value represents the concentration of the drug that inhibits cell growth by 50%.

CompoundCell LineCytotoxicity IC50Reference
This compoundKBData not explicitly found in a comparable format
This compoundKB-VIN10 (multidrug-resistant)Data not explicitly found in a comparable format
ColchicineSKOV-337 nM[9]
Combretastatin A-4 (CA-4)HeLa0.00051 µM[10]
Combretastatin A-4 (CA-4)MCF-70.0025 µM[10]
PodophyllotoxinNot explicitly found in a comparable format
10-MethylthiocolchicineSKOV-38 nM[9]
10-EthylthiocolchicineSKOV-347 nM[9]

Note: The cytotoxicity of a compound can vary significantly depending on the cancer cell line and the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays discussed in this guide.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340-350 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Protocol:

  • Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2).

  • Add GTP (1 mM final concentration) to the reaction mixture.

  • Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm or 350 nm over time (e.g., every 30 seconds for 60-90 minutes) using a temperature-controlled spectrophotometer.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement P1 Prepare tubulin solution in polymerization buffer P2 Add GTP P1->P2 R1 Add test compound/vehicle to tubulin-GTP mix P2->R1 P3 Prepare test compound dilutions P3->R1 R2 Incubate at 37°C R1->R2 M1 Measure absorbance at 340/350 nm over time R2->M1 M2 Plot absorbance vs. time M1->M2 M3 Calculate % inhibition M2->M3 M4 Determine IC50 M3->M4

Figure 1: Workflow for the Tubulin Polymerization Assay.

Competitive Binding Assay (Radioligand)

This assay determines if a test compound binds to the same site as a known radiolabeled ligand.

Principle: The test compound will compete with a radiolabeled ligand (e.g., [3H]colchicine) for binding to tubulin. The amount of bound radioligand is measured, and a decrease in this amount in the presence of the test compound indicates competition for the same binding site.

Protocol:

  • Incubate purified tubulin with the test compound at various concentrations.

  • Add a fixed concentration of the radiolabeled ligand (e.g., [3H]colchicine).

  • Allow the binding to reach equilibrium.

  • Separate the tubulin-ligand complex from the unbound ligand. This can be achieved through methods like filtration through DEAE-cellulose filter paper or using scintillation proximity assay (SPA) beads.

  • Quantify the amount of radioactivity in the tubulin-bound fraction using a scintillation counter.

  • The inhibition constant (Ki) can be calculated from the IC50 value of the competition curve.

G cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification I1 Incubate tubulin with test compound I2 Add radiolabeled ligand (e.g., [3H]colchicine) I1->I2 I3 Allow to reach equilibrium I2->I3 S1 Separate bound from free radioligand (e.g., filtration, SPA) I3->S1 Q1 Measure radioactivity of bound fraction S1->Q1 Q2 Plot % displacement vs. compound concentration Q1->Q2 Q3 Determine IC50 and Ki Q2->Q3

Figure 2: Workflow for the Competitive Radioligand Binding Assay.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., SDS-HCl or DMSO).

  • Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement_analysis Measurement & Analysis C1 Seed cells in a 96-well plate C2 Treat with test compound C1->C2 M1 Add MTT solution C2->M1 M2 Incubate for 3-4 hours M1->M2 A1 Solubilize formazan crystals M2->A1 A2 Measure absorbance at 570-590 nm A1->A2 A3 Calculate % cell viability A2->A3 A4 Determine IC50 A3->A4

Figure 3: Workflow for the Cell Viability (MTT) Assay.

Conclusion

References

Safety Operating Guide

Navigating the Uncharted: A Safety Protocol for MPT0B214

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data for MPT0B214 necessitates a cautious approach based on established laboratory safety principles for unknown compounds. Researchers, scientists, and drug development professionals must prioritize safety by treating this compound as a substance with potential hazards until comprehensive toxicological data is available. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the unknown nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale
Hands Double-gloving with nitrile or neoprene glovesProvides a robust barrier against potential dermal absorption. The outer glove can be removed if contaminated without exposing the skin.
Eyes/Face Chemical splash goggles and a face shieldProtects against splashes, aerosols, and airborne particles, safeguarding the eyes and facial skin from contact.
Respiratory A properly fitted N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR)Essential to prevent the inhalation of any fine powders or aerosols, a primary route of exposure for novel compounds.
Body A lab coat, disposable gown, or coverallsProtects personal clothing and skin from contamination.

Operational Workflow: From Handling to Disposal

A systematic approach to handling and disposing of this compound is critical to maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment (e.g., Fume Hood) prep_ppe->prep_setup Proceed once fully equipped handle_weigh Weigh/Measure this compound prep_setup->handle_weigh Begin work in contained space handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon Upon completion cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff Final step

A stepwise workflow for the safe handling and disposal of this compound.

Disposal Plan: Managing the Aftermath

Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and future exposures.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. The composition of the solvent should be clearly marked.

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.

Disposal Procedures:

All waste generated from the handling of this compound must be disposed of in accordance with institutional, local, and national hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Do not dispose of any materials down the drain or in the regular trash.

Experimental Protocols: A General Framework

While specific experimental protocols will vary, the following general principles should be applied when working with this compound:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards and develop mitigation strategies.

  • Containment: All manipulations of this compound, especially those that could generate dust or aerosols, must be performed in a certified chemical fume hood or other appropriate containment device.

  • Minimize Quantities: Use the smallest amount of this compound necessary for the experiment to minimize the potential for exposure and the amount of waste generated.

  • Emergency Procedures: Ensure that all personnel are aware of the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits. A specific spill response plan for this compound should be developed and communicated to all users.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling a novel compound like this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MPT0B214
Reactant of Route 2
Reactant of Route 2
MPT0B214

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.